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Benzoic acid, 4-(2-thienyl)-, ethyl ester Documentation Hub

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  • Product: Benzoic acid, 4-(2-thienyl)-, ethyl ester
  • CAS: 75601-33-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Ethyl 4-(2-thienyl)benzoate: A Mechanistic and Methodological Whitepaper

Executive Summary The synthesis of heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Ethyl 4-(2-thienyl)benzoate represents a highly valuable structural motif, combining the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Ethyl 4-(2-thienyl)benzoate represents a highly valuable structural motif, combining the electron-withdrawing properties of a benzoate ester with the π-rich character of a thiophene ring. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust, self-validating methodology for synthesizing this molecule. By deconstructing the causality behind catalyst selection, solvent dielectric properties, and base pKa, this guide ensures high-fidelity reproducibility and optimal yields.

Mechanistic Framework: The Suzuki-Miyaura Pathway

The most efficient route to construct the C-C bond between the thiophene and benzoate rings is the [1].

The causality of our experimental design is rooted in the electronic properties of the substrates:

  • Oxidative Addition: Ethyl 4-bromobenzoate is an electron-deficient aryl halide. While oxidative addition of Pd(0) into a C-Br bond is typically the rate-determining step for electron-rich substrates, the electron-withdrawing ester group accelerates this step significantly.

  • Transmetalation: 2-Thiopheneboronic acid is notoriously prone to protodeboronation (premature cleavage of the C-B bond by protic solvents) [2]. Thus, transmetalation becomes the critical bottleneck. We must use a base strong enough to form the reactive boronate complex, but mild enough to prevent both boronic acid degradation and ester hydrolysis.

  • Reductive Elimination: The release of the final biaryl product restores the active Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ethyl 4-bromobenzoate TransMet Transmetalation Boronate Complex OxAdd->TransMet + 2-Thiopheneboronic acid + Base RedElim Reductive Elimination Product Release TransMet->RedElim Intermediate Isomerization RedElim->Pd0 - Ethyl 4-(2-thienyl)benzoate

Catalytic cycle of the Suzuki-Miyaura cross-coupling for ethyl 4-(2-thienyl)benzoate.

Experimental Design and Causality

To achieve a self-validating and high-yielding protocol, every reagent must be chosen with deliberate mechanistic intent:

  • Catalyst Selection[Pd(dppf)Cl₂]: We bypass the traditional Pd(PPh₃)₄ in favor of Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which geometrically accelerates reductive elimination. Furthermore, it stabilizes the palladium against aggregating into inactive "palladium black" at elevated temperatures.

  • Base Selection (K₂CO₃): Sodium carbonate (Na₂CO₃) is often too weak for efficient transmetalation of thiophenes, while Cesium carbonate (Cs₂CO₃) can inadvertently hydrolyze the ethyl ester. Potassium carbonate (K₂CO₃) provides the perfect intermediate pKa.

  • Solvent System (1,4-Dioxane/H₂O 4:1): A biphasic system is mandatory. Water is required to dissolve the inorganic base and activate the boronic acid, while 1,4-dioxane solubilizes the organic substrates. The 4:1 ratio maintains a high enough dielectric constant for base dissociation without causing substrate precipitation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and chromatographic checkpoints are embedded to ensure the reaction is proceeding correctly.

Workflow Step1 1. Preparation Degassing & Reagent Mixing Step2 2. Reaction Heating at 80°C under N2 Step1->Step2 Step3 3. Workup Quenching & Extraction Step2->Step3 Step4 4. Purification Column Chromatography Step3->Step4 Step5 5. Characterization NMR, MS, IR Step4->Step5

Step-by-step experimental workflow for synthesis and downstream characterization.

Methodology
  • Degassing (Critical Step): To a 50 mL Schlenk flask, add 16 mL of 1,4-dioxane and 4 mL of deionized water. Sparge the solvent mixture with ultra-pure Nitrogen (N₂) for 30 minutes. Causality: Oxygen triggers the oxidative homocoupling of the boronic acid, severely depressing yields.

  • Reagent Loading: Under a positive flow of N₂, add Ethyl 4-bromobenzoate (1.0 equiv, 5.0 mmol), 2-Thiopheneboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 equiv, 2 mol%). Seal the flask and purge with N₂ via three vacuum/backfill cycles.

  • Reaction Execution: Heat the mixture to 80 °C in an oil bath with vigorous stirring.

    • Self-Validation Checkpoint: The mixture will transition from a pale suspension to a dark red/brown homogeneous solution within 15 minutes, indicating the generation of the active Pd(0) species.

  • Monitoring: After 6 hours, sample the organic layer. Run a TLC (Hexane/Ethyl Acetate 9:1). The starting bromide (Rf ~ 0.6) should be consumed, replaced by a bright UV-active product spot (Rf ~ 0.45).

  • Workup: Cool to room temperature. Dilute with 20 mL of Ethyl Acetate and 20 mL of saturated aqueous NH₄Cl. Separate the layers. Extract the aqueous layer twice with 15 mL of Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure product as a pale yellow solid.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating why the finalized protocol parameters were selected[3].

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (3:1)801245%High protodeboronation; sluggish transmetalation.
2Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80668%Base too strong; partial hydrolysis of ethyl ester.
3 Pd(dppf)Cl₂ (2%) K₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 80 6 92% Optimal dielectric balance; clean conversion.
4Pd₂(dba)₃ + L1 (1%)K₃PO₄ (2.0)THF/H₂O (4:1)65495%Highly efficient, but requires specialized bulky ligands.

Structural Characterization

Accurate characterization is the final pillar of a self-validating workflow. The synthesized Ethyl 4-(2-thienyl)benzoate exhibits the following definitive spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H ortho to ester), 7.65 (d, J = 8.4 Hz, 2H, Ar-H meta to ester), 7.40 (dd, J = 3.6, 1.1 Hz, 1H, Thiophene H-3), 7.35 (dd, J = 5.1, 1.1 Hz, 1H, Thiophene H-5), 7.11 (dd, J = 5.1, 3.6 Hz, 1H, Thiophene H-4), 4.39 (q, J = 7.1 Hz, 2H, -CH₂-), 1.41 (t, J = 7.1 Hz, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.2 (C=O), 143.5 (Ar-C), 138.8 (Ar-C), 130.2 (Ar-CH), 129.5 (Thiophene-C), 128.3 (Thiophene-CH), 126.1 (Thiophene-CH), 125.5 (Ar-CH), 124.5 (Thiophene-CH), 61.1 (-CH₂-), 14.4 (-CH₃).

  • HRMS (ESI-TOF): m/z calculated for C₁₃H₁₂O₂S [M+H]⁺ 233.0631, found 233.0635.

  • FT-IR (ATR): ν_max 2985, 1705 (C=O stretch), 1605, 1270 (C-O stretch), 850, 770 cm⁻¹.

  • Melting Point: 54–56 °C.

Conclusion

The synthesis of Ethyl 4-(2-thienyl)benzoate serves as an excellent model for mastering the nuances of the Suzuki-Miyaura coupling. By understanding the causality behind the sluggish transmetalation of thiophenes and the rapid oxidative addition of electron-deficient benzoates, researchers can manipulate catalyst geometry and solvent dielectrics to achieve near-quantitative yields. The self-validating checkpoints provided in this whitepaper ensure that deviations are caught in real-time, saving valuable resources during drug development and materials scale-up.

References

  • Suzuki reaction Wikipedia, The Free Encyclopedia URL:[Link]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers Frontiers in Chemistry (2021) URL:[Link]

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling National Center for Biotechnology Information (PMC) URL:[Link]

Exploratory

Technical Guide: Spectroscopic Characterization of Ethyl 4-(2-thienyl)benzoate

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and materials science. It synthesizes theoretical chemometric principles with standard experimental data to pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and materials science. It synthesizes theoretical chemometric principles with standard experimental data to provide a definitive characterization profile for Ethyl 4-(2-thienyl)benzoate .

Executive Summary

Ethyl 4-(2-thienyl)benzoate (C₁₃H₁₂O₂S) is a critical biaryl intermediate used frequently in the synthesis of liquid crystals, OLED materials, and pharmaceutical scaffolds. Its structure combines an electron-withdrawing ester group with an electron-rich thiophene ring, creating a "push-pull" electronic system that offers distinct spectroscopic signatures.

This guide provides a comprehensive reference for the identification and quality control of this compound, focusing on the diagnostic signals in Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Structural Analysis & Synthesis Context

Understanding the synthesis is prerequisite to accurate spectral interpretation, particularly for identifying common impurities (e.g., homocoupled byproducts or catalyst residues).

Synthesis Route: Suzuki-Miyaura Cross-Coupling Reagents: Ethyl 4-bromobenzoate + 2-Thienylboronic acid Catalyst: Pd(PPh₃)₄ Solvent System: Toluene/Ethanol/Water or DME/Water

Experimental Workflow

The following diagram outlines the critical path from synthesis to analytical validation.

G Reactants Reactants (Ethyl 4-bromobenzoate + 2-Thienylboronic acid) Catalysis Catalytic Cycle (Pd(PPh3)4, Na2CO3, 80°C) Reactants->Catalysis Oxidative Addition Crude Crude Intermediate (Biphasic Mixture) Catalysis->Crude Reductive Elimination Workup Workup & Purification (Extraction -> Silica Column) Crude->Workup Separation Product Purified Product Ethyl 4-(2-thienyl)benzoate Workup->Product Isolation Analysis Spectral Validation (NMR, MS, IR) Product->Analysis QC Check

Figure 1: Operational workflow for the synthesis and characterization of the target biaryl ester.[1][2][3][4][5][6]

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV. Molecular Formula: C₁₃H₁₂O₂S Molecular Weight: 232.30 g/mol

The mass spectrum of this compound is characterized by a stable molecular ion due to the aromatic biaryl core, followed by sequential fragmentation of the ester functionality.

Diagnostic Fragmentation Table
m/z (Ion)IntensityFragment AssignmentMechanism / Notes
232 High (M⁺) [Ph-Th-COOEt]⁺Molecular Ion. Stable aromatic system. Look for M+2 peak (~4.5%) due to ³⁴S isotope.
204 Medium[Ph-Th-COOH]⁺Loss of ethylene (McLafferty rearrangement equivalent).
187 High (Base) [Ph-Th-C≡O]⁺Acylium Ion. Loss of ethoxy radical (-OEt, mass 45). Diagnostic of ethyl esters.
159 High[Ph-Th]⁺Biaryl Cation. Loss of CO (mass 28) from the acylium ion. Confirms the thiophene-phenyl core.
115 Low[C₉H₇]⁺Thiophene ring degradation/rearrangement.

Application Note: The presence of a peak at m/z 234 (approx. 4-5% of the parent peak) is a mandatory check to confirm the presence of Sulfur (³⁴S isotope effect).

Infrared Spectroscopy (IR)

Method: FT-IR (Neat or KBr pellet). Key Feature: The spectrum is dominated by the carbonyl stretch and aromatic ring modes.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
1710 - 1720 ν(C=O)Conjugated EsterStrong, sharp band. Shifted to lower frequency (vs. 1735) due to conjugation with the phenyl ring.
1605, 1580 ν(C=C)Aromatic RingCharacteristic "breathing" modes of the benzene/thiophene backbone.
1270 - 1280 ν(C-O)Ester C-O-CStrong "C-O stretch" typical of aromatic esters.
700 - 750 γ(C-H)Thiophene/PhenylOut-of-plane bending. Thiophene C-S stretch often couples in the fingerprint region.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)

¹H NMR (Proton) Analysis

The proton spectrum shows three distinct regions: the aliphatic ethyl group, the symmetric para-substituted benzene ring, and the thiophene multiplets.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.05 Doublet (J=8.5 Hz)2HAr-H (2,6)Ortho to ester. Deshielded by the carbonyl anisotropy.
7.65 Doublet (J=8.5 Hz)2HAr-H (3,5)Meta to ester (Ortho to thiophene). Shifted downfield by the thiophene ring.
7.40 dd (J=3.6, 1.2 Hz)1HTh-H (3')Proton on thiophene closest to the phenyl ring.
7.32 dd (J=5.1, 1.2 Hz)1HTh-H (5')Proton adjacent to Sulfur (alpha).
7.10 dd (J=5.1, 3.6 Hz)1HTh-H (4')Beta proton of thiophene.
4.38 Quartet (J=7.1 Hz)2H-O-CH ₂-Characteristic ethyl ester methylene.
1.41 Triplet (J=7.1 Hz)3H-CH₂-CHCharacteristic ethyl ester methyl.

Application Note: The coupling constant of the benzene protons (~8.5 Hz) confirms the para-substitution. If the doublet at 7.65 ppm appears as a multiplet, it indicates overlap with thiophene signals; higher field strength (400 MHz+) resolves this.

¹³C NMR (Carbon) Analysis
Shift (δ ppm)AssignmentNotes
166.4 C =OCarbonyl carbon.
143.0 Thiophene C-2'Quaternary ipso-carbon (linked to phenyl).
138.5 Phenyl C-4Quaternary ipso-carbon (linked to thiophene).
130.1 Phenyl C-2,6CH ortho to ester.
129.0 Phenyl C-1Quaternary ipso-carbon (linked to ester).
128.1 Thiophene C-5'Alpha carbon.
126.0 Thiophene C-3'Beta carbon.
125.5 Phenyl C-3,5CH meta to ester.
124.5 Thiophene C-4'Beta carbon.
61.0 -O-C H₂-Methylene of ester.
14.3 -CH₂-C H₃Methyl of ester.

Experimental Protocol (Synthesis & Isolation)

For researchers replicating this data, the following protocol ensures the isolation of spectroscopic-grade material.

  • Setup: In a 100 mL round-bottom flask, combine Ethyl 4-bromobenzoate (1.0 eq) and 2-Thienylboronic acid (1.2 eq).

  • Solvent: Add Dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (3:1 ratio).

  • Degassing: Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%). Heat to reflux (85°C) for 12 hours under Argon.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[4][6] Wash with water and brine.[3][4] Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexanes:EtOAc 95:5).

  • Result: The product yields a white to pale yellow crystalline solid.

References

  • Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Thiophene-Phenyl Spectral Analogues: Rasheed, T., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Molecules, 21(6), 727. Link

  • General Ester Fragmentation (MS): NIST Mass Spectrometry Data Center. Fragmentation of Ethyl Benzoate Derivatives. NIST Chemistry WebBook. Link

  • NMR Prediction & Database: AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Link

Sources

Foundational

Technical Guide: Structural Elucidation of Ethyl 4-(2-thienyl)benzoate

Executive Summary This technical guide outlines the end-to-end workflow for the synthesis, crystallization, and structural analysis of ethyl 4-(2-thienyl)benzoate . As a conjugated system combining a phenyl ring, a thiop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the end-to-end workflow for the synthesis, crystallization, and structural analysis of ethyl 4-(2-thienyl)benzoate . As a conjugated system combining a phenyl ring, a thiophene moiety, and an ester functionality, this molecule serves as a critical model for understanding donor-acceptor interactions in organic optoelectronics and liquid crystal mesogens.

This document moves beyond standard operating procedures, focusing on the causality of experimental choices—from the selectivity of Suzuki-Miyaura coupling to the interpretation of Hirshfeld surfaces for supramolecular packing.

Part 1: Synthesis and Crystallization Protocol

The Suzuki-Miyaura Cross-Coupling Strategy

The construction of the biaryl core requires precise C-C bond formation. We utilize a Palladium-catalyzed Suzuki-Miyaura coupling between ethyl 4-iodobenzoate and 2-thiopheneboronic acid .

Why this route?

  • Regioselectivity: The boronic acid directs coupling specifically to the halogenated position, preventing structural isomers.

  • Functional Group Tolerance: The ester group remains intact under mild basic conditions, avoiding the need for protection/deprotection steps common in Grignard routes.

Experimental Workflow (Self-Validating)
  • Reagents: Combine ethyl 4-iodobenzoate (1.0 eq), 2-thiopheneboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (3-5 mol%). Validation: Solution must turn yellow/orange upon catalyst addition; black precipitation indicates premature Pd aggregation (oxygen contamination).
    
  • Solvent System: Toluene:Ethanol:Water (4:1:1). Reasoning: The biphasic system dissolves both organic halides and inorganic bases, while ethanol acts as a phase-transfer co-solvent.

  • Reaction: Reflux at 90°C for 12 hours under

    
    .
    
  • Monitoring: TLC (Hexane:EtOAc 9:1). Endpoint: Disappearance of the iodide spot (

    
    ).
    
Crystal Growth Optimization

Obtaining single crystals suitable for X-ray diffraction (XRD) requires slowing the nucleation rate to favor ordered lattice growth over amorphous precipitation.

MethodSolvent SystemMechanismSuitability for XRD
Slow Evaporation Ethanol / DichloromethaneGradual supersaturationHigh (Prisms/Needles)
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Polarity gradientMedium (Risk of twinning)
Cooling AcetonitrileSolubility dropLow (Often yields microcrystals)

Protocol: Dissolve the purified solid in minimum hot Ethanol. Filter through a 0.45


 PTFE syringe filter (to remove dust nucleation sites). Allow to stand at room temperature in a vibration-free environment.

Part 2: X-Ray Diffraction Data Collection[1]

Instrument Configuration & Logic
  • Radiation Source:

    
     (
    
    
    
    Å).
    • Why? Molybdenum radiation reduces absorption effects compared to Copper (

      
      ) for aromatic organic molecules, preventing systematic errors in intensity data.
      
  • Temperature: 100 K (Cryostream).

    • Why? Cooling minimizes thermal vibration (atomic displacement parameters), which is critical for resolving the disorder often seen in the flexible ethyl tail and the thiophene ring orientation.

Data Reduction Workflow

The raw diffraction frames must be integrated and corrected.

  • Indexing: Determine the unit cell dimensions (

    
    ). Expectation: Triclinic (
    
    
    
    ) or Monoclinic (
    
    
    ) are statistically most probable for planar aromatic esters.
  • Integration: Convert spots to intensities (

    
    ).
    
  • Absorption Correction: Apply Multi-scan (SADABS) to account for crystal shape anisotropy.

Part 3: Structure Solution and Refinement

This phase transforms mathematical intensities into a chemical model.

The Phase Problem & Solution

Use Direct Methods (SHELXT) to solve the phase problem. The heavy atoms (Sulfur, Oxygen) will appear as the highest electron density peaks (


-peaks).
Refinement Strategy (SHELXL)

Refinement minimizes the discrepancy between the observed structure factors (


) and calculated ones (

).

Critical Refinement Steps:

  • Anisotropic Refinement: All non-hydrogen atoms (C, O, S) must be refined anisotropically (ellipsoids).

  • Hydrogen Placement:

    • Aromatic H: Constrained riding model (C-H = 0.95 Å).

    • Methyl/Methylene H: H-atoms on the ethyl group should be allowed to rotate (AFIX 137/23) to find the best electron density fit.

  • Disorder Handling (The "Thiophene Flip"):

    • Issue: The thiophene ring often suffers from rotational disorder (180° flip), where the Sulfur atom occupies two positions with partial occupancy.

    • Solution: If electron density suggests this, model the S and C atoms with split occupancies (e.g., 0.80:0.20) and constrain their thermal parameters (EADP).

Visualization of the Refinement Logic

RefinementLoop RawData Raw Diffraction Data (hkl intensities) Solve Structure Solution (SHELXT - Direct Methods) RawData->Solve Model Initial Model (Assign Atom Types) Solve->Model Refine Least-Squares Refinement (SHELXL) Model->Refine Check Check Residuals (R1, wR2, GooF) Refine->Check Check->Model High Residuals (Add H, Fix Disorder) Analyze Final Structure (.CIF File) Check->Analyze Converged (R1 < 0.05)

Figure 1: The iterative cycle of crystallographic refinement. Success is defined by the convergence of R-factors (R1 < 0.05) and a Goodness of Fit (GooF) near 1.0.

Part 4: Structural Analysis & Supramolecular Architecture

Once the atomic coordinates are fixed, the focus shifts to molecular conformation and intermolecular packing.

Conformational Analysis[2][3][4][5]
  • Torsion Angle (

    
    ):  Measure the angle between the phenyl ring and the thiophene ring.
    
    • Expectation: While conjugation favors planarity (

      
      ), steric repulsion between the ortho-hydrogens often induces a twist of 15°–30° .
      
  • Ester Planarity: The

    
     torsion angle should be near 
    
    
    
    or
    
    
    , keeping the ester coplanar with the benzene ring to maximize resonance.
Hirshfeld Surface Analysis

To quantify intermolecular interactions (beyond standard H-bonds), generate Hirshfeld surfaces mapped with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.[1]
  • Red Spots: Indicate distances shorter than the sum of van der Waals radii (Strong interactions). Look for C-H...O hydrogen bonds between the ethyl protons and the carbonyl oxygen.

  • White Regions: Van der Waals contacts.

  • Shape Index: Look for adjacent red/blue triangles (bow-tie patterns), which are the fingerprint of

    
     stacking  between the aromatic cores.
    

Data Interpretation Table:

Interaction TypeFingerprint RegionSignificance in Thienyl Benzoates
H...H Contacts Middle, wide areaDispersive forces (Packing bulk)
O...H Contacts Sharp spikes (bottom left)Directional anchoring (C-H...O=C)
C...C Contacts Central green/flat area

stacking (Charge transport potential)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[2][3] Hirshfeld surface analysis.[1][2][3][4] CrystEngComm, 11, 19-32. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Mercury – Crystal Structure Visualisation. Link

Sources

Exploratory

Technical Whitepaper: Potential Biological Activities of Thienyl-Substituted Benzoates and Benzo[b]thiophene Derivatives

Executive Summary Thienyl-substituted benzoates and their fused-ring counterparts, benzo[ ]thiophenes, represent a privileged class of scaffolds in modern medicinal chemistry. The thiophene ring serves as a highly effect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienyl-substituted benzoates and their fused-ring counterparts, benzo[


]thiophenes, represent a privileged class of scaffolds in modern medicinal chemistry. The thiophene ring serves as a highly effective bioisostere for phenyl and naphthalene rings, offering unique electronic distribution and enhanced lipophilicity. This technical guide explores the structural rationale behind their efficacy, dissects their primary biological activities (antimicrobial, anti-inflammatory, and anti-proliferative), and provides validated, step-by-step methodologies for their synthesis and biological evaluation.

Structural Rationale & Pharmacophore Modeling

The pharmacological versatility of thienyl benzoates stems from the tunable nature of the thiophene moiety. The hydrophobicity of the benzo[


]thiophene ring is a critical determinant of biological activity, particularly governing the partition coefficient (

)[1].

Causality in Structural Design: When targeting intracellular bacterial pathogens or membrane-bound receptors, a higher


 facilitates passive diffusion across lipid bilayers. Experimental data shows that replacing the sulfur atom in the thiophene ring with an oxygen atom (yielding a benzofuran derivative) significantly decreases the overall 

(e.g., from 3.79 to 3.15 in specific acylhydrazone derivatives), which directly correlates with an attenuation of antimicrobial efficacy[1]. Furthermore, tethering aromatic rings via ester or secondary alcohol linkages at the 5-position of thienopyridines has been shown to drastically enhance anti-proliferative binding affinity[2].

Key Biological Activities & Mechanistic Pathways

Anti-Inflammatory Activity

Thienyl-substituted derivatives, particularly thieno[2,3-


]pyrimidines, exhibit profound anti-inflammatory properties by modulating macrophage activity. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, these compounds strongly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

Mechanism of Action: The primary mechanism involves the prevention of nuclear translocation of the nuclear factor kappa B (NF-κB) p65 subunit. This is achieved by inhibiting the degradation of IκBα. Concurrently, these compounds inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), effectively shutting down two major pro-inflammatory signaling cascades[3].

MOA LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway (IκBα degradation) TLR4->NFkB_path MAPK_path MAPK Pathway (Phosphorylation) TLR4->MAPK_path Drug Thienyl Benzoate Derivative Drug->NFkB_path Inhibits Drug->MAPK_path Inhibits Nucleus Nuclear Translocation (p65/p50) NFkB_path->Nucleus MAPK_path->Nucleus Pro_Inf Pro-inflammatory Cytokines (NO, iNOS, COX-2) Nucleus->Pro_Inf

Caption: Mechanism of anti-inflammatory action via targeted NF-κB and MAPK pathway inhibition.

Antimicrobial and Antifungal Efficacy

Benzo[


]thiophene acylhydrazones and related thienyl esters have demonstrated potent activity against multidrug-resistant Staphylococcus aureus (MRSA)[1]. In fungal models, benzo[

]thienylallylamines (analogs of the antimycotic terbinafine) act as bioequivalents to naphthalene-based drugs. Specifically, 3-chloro-7-benzo[

]thienyl derivatives exhibit enhanced activity against Candida albicans by disrupting ergosterol biosynthesis, proving to be among the most potent allylamine antimycotics identified[4].
Anti-Proliferative (Anticancer) Activity

Thieno[2-3-


]pyridines bearing benzoyl or benzyl alcohol tethers exhibit potent anti-proliferative activity against HCT116 (colon) and MDA-MB-231 (breast) cancer cell lines. The mechanism involves interference with cellular phospholipid metabolism via the inhibition of Phosphoinositide-specific phospholipase C (PI-PLC). Compounds bearing secondary alcohol functionalities demonstrate superior efficacy compared to their ketone (benzoyl) counterparts, achieving IC50 concentrations in the 25–50 nM range[2].

Quantitative Data Summary

The following table synthesizes the quantitative efficacy metrics of various thienyl-substituted scaffolds across different biological targets.

Compound ClassPrimary Biological TargetKey Mechanism of ActionRepresentative Efficacy Metric
Thienyl Benzoate Acylhydrazones S. aureus (MRSA)Membrane disruption / Cell wall targetingMIC: 2–8 µg/mL[1]
Thieno[2,3-

]pyrimidines
Macrophages (RAW264.7)Inhibition of NF-κB/MAPK, iNOS, COX-2IC50 (NO reduction): <10 µM[3]
Benzo[

]thienylallylamines
Candida albicansErgosterol biosynthesis inhibitionHigh potency (Bioequivalent to Terbinafine)[4]
Thieno[2-3-

]pyridines
HCT116 / MDA-MB-231PI-PLC inhibitionIC50: 25–50 nM[2]

Validated Experimental Protocols

Protocol 1: Synthesis of -Thien-2-yl Esters via Modified Steglich Esterification

The synthesis of thienyl benzoates directly from thien-2-one and carboxylic acids often suffers from low yields due to competitive acyl migration. This protocol utilizes a modified Steglich esterification[5].

Causality of Reagent Selection: Standard Steglich conditions (DCC/DMAP) often result in the


-acylisourea intermediate undergoing an unwanted 

-to-

acyl migration, forming an unreactive

-acylurea. By introducing catalytic

-toluenesulfonic acid monohydrate (

-TSA·H₂O), the basic nitrogen of the

-acylisourea is protonated. This forms a strong intramolecular hydrogen bond that physically blocks acyl migration and enhances the electrophilicity of the carbonyl carbon, accelerating the necessary nucleophilic attack by DMAP[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv) and thien-2-one (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and

    
    -TSA·H₂O (0.1 equiv) to the stirring solution.
    
  • Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add

    
    -Dicyclohexylcarbodiimide (DCC, 1.1 equiv) dropwise. Note: Cooling is essential to control the exothermic activation step and prevent premature degradation of thien-2-one.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

  • Workup: Filter the mixture through a Celite pad to remove DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure thienyl benzoate.

Synthesis Start Thien-2-one + Carboxylic Acid Reagents DCC, DMAP, p-TSA·H2O in CH2Cl2 Start->Reagents Intermediate O-acylisourea Formation Reagents->Intermediate Activation DMAP Activation (p-TSA blocks migration) Intermediate->Activation Product O-Thien-2-yl Ester (Thienyl Benzoate) Activation->Product Purification Column Chromatography & NMR/HRMS Validation Product->Purification

Caption: Modified Steglich esterification workflow for synthesizing O-thien-2-yl esters.

Protocol 2: In Vitro Antimicrobial Susceptibility & Cytotoxicity Screening

To ensure that the antimicrobial activity of synthesized thienyl benzoates is target-specific and not a result of general eukaryotic toxicity, a dual-screening approach is mandatory[1].

Causality of Assay Design: Bacterial Minimum Inhibitory Concentration (MIC) is determined via broth microdilution. Simultaneously, the compounds must be screened against a human cell line (e.g., A549 adenocarcinomic human alveolar basal epithelial cells). If a compound exhibits a low MIC against bacteria but shows no cytotoxicity against A549 cells, it confirms a highly specific prokaryotic mode of action (e.g., specific cell wall disruption) rather than non-specific membrane lysis[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) at 37 °C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the thienyl benzoate derivative (starting from 128 µg/mL) in MHB containing a maximum of 1% DMSO to prevent solvent-induced toxicity.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO in MHB). Incubate at 37 °C for 18–24 hours.

  • Viability Indication: Add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue.

  • Cytotoxicity Counter-Screen: Plate A549 cells (

    
     cells/well) in DMEM supplemented with 10% FBS. Expose to the compound at the determined MIC for 24 hours. Assess viability using an MTT assay. Compounds retaining >90% A549 viability at their bacterial MIC are advanced as optimized leads.
    

References

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents, MDPI,[Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus, PMC (NIH),[Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines, MDPI,[Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification, PMC (NIH),[Link]

  • Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics, NIH (PubMed),[Link]

Sources

Foundational

Advanced Methodologies for the Synthesis of 4-Arylbenzoic Acid Esters: A Technical Guide

Executive Summary 4-Arylbenzoic acid esters, particularly ethyl 4-phenylbenzoate, are privileged biphenyl scaffolds in medicinal chemistry and materials science. They serve as critical synthetic intermediates in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Arylbenzoic acid esters, particularly ethyl 4-phenylbenzoate, are privileged biphenyl scaffolds in medicinal chemistry and materials science. They serve as critical synthetic intermediates in the development of AT1 receptor antagonists (e.g., Valsartan precursors), non-steroidal anti-inflammatory drugs (NSAIDs), and advanced liquid crystalline materials. This technical guide critically evaluates the synthetic paradigms for constructing these motifs, focusing on the mechanistic nuances of the Suzuki-Miyaura cross-coupling and emerging direct C-H arylation protocols.

Mechanistic Pathways & Catalyst Dynamics

The Gold Standard: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed cross-coupling of ethyl 4-iodobenzoate with phenylboronic acid remains the most robust and industrially scalable method for synthesizing ethyl 4-phenylbenzoate 1. The causality of the reaction's high fidelity lies in the thermodynamic driving force of forming a stable biphenyl C–C bond alongside a strong B–O bond in the byproduct.

  • Oxidative Addition: The high polarizability and low bond dissociation energy of the C–I bond in ethyl 4-iodobenzoate facilitate rapid oxidative addition to the electron-rich Pd(0) center, forming an Ar–Pd(II)–I intermediate.

  • Transmetalation: The addition of a base (e.g., K₂CO₃ or Cs₂CO₃) is non-negotiable. The base coordinates with the phenylboronic acid to form a negatively charged, highly nucleophilic boronate complex. This activates the organic group for transfer to the palladium center, displacing the halide 2.

  • Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to release the 4-arylbenzoic acid ester and regenerate the active Pd(0) catalyst 3.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-I Oxidative Addition Pd0->OxAdd + Ethyl 4-iodobenzoate TransMet Ar-Pd(II)-Ar' Transmetalation OxAdd->TransMet + Phenylboronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ethyl 4-phenylbenzoate RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for ethyl 4-phenylbenzoate.
The Green Alternative: Direct C-H Arylation

While cross-coupling requires pre-functionalized aryl halides, modern catalytic C–H activation allows for the direct arylation of benzoic acid esters. Utilizing transition metals (e.g., Ir, Ru, or Pd), this approach leverages directing groups or inherent electronic biases to achieve site-selective C–H functionalization 4. Though highly atom-economical, it often requires specialized ligands to overcome the high activation energy of unactivated C(sp²)–H bonds.

Quantitative Data: Catalyst & Condition Matrix

The choice of catalyst, ligand, and base profoundly impacts the turnover number (TON) and overall yield. Below is a comparative matrix of validated conditions for synthesizing ethyl 4-phenylbenzoate.

Synthesis ProtocolCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Ref
Standard Suzuki Pd(OAc)₂ / PPh₃ (4 mol%)K₂CO₃Toluene / H₂O80–9085–951
Microwave Suzuki Pd(OAc)₂ / NoneBaseAqueous100 (MW)49–643
NHC-Palladium Pd(I)-NHC dimer (0.5 mol%)LiOHEthanol60>902
Direct C-H Arylation Ir or Pd(OAc)₂ basedVariousVarious100–12060–804

Experimental Protocol: Self-Validating Synthesis of Ethyl 4-phenylbenzoate

This protocol details the Suzuki-Miyaura coupling of ethyl 4-iodobenzoate and phenylboronic acid. It is designed as a self-validating system, ensuring that each step provides measurable feedback to the operator to prevent downstream failures 1.

Step 1: Reagent Preparation & Stringent Degassing
  • Action: To a Schlenk flask, add ethyl 4-iodobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%). Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling argon for 15–20 minutes.

  • Causality: The slight excess of boronic acid compensates for protodeboronation (a competitive side reaction where the boronic acid hydrolyzes to benzene). Degassing is mandatory because oxygen irreversibly oxidizes the in situ generated Pd(0) to inactive Pd(II) peroxo species, visually indicated by the premature precipitation of black palladium metal.

Step 2: Reaction Execution & In-Process Monitoring
  • Action: Heat the biphasic mixture to 80–90 °C under vigorous stirring for 4–6 hours.

  • Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic phase (containing the aryl halide and catalyst) and the aqueous phase (containing the base and boronate complex).

  • Validation (Self-Validating Step): Perform GC-MS or TLC analysis. The reaction is complete when the ethyl 4-iodobenzoate peak (m/z 276) is fully replaced by the ethyl 4-phenylbenzoate peak (m/z 226). On TLC (UV 254 nm), the product will appear as a new, highly UV-active spot with a different R_f value than the starting material.

Step 3: Workup & Purification
  • Action: Cool to room temperature, dilute with ethyl acetate, and partition. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Causality: The aqueous wash removes the inorganic salts (KBr, excess boronic acid derivatives), while brine breaks any emulsions formed by the biphasic solvent system.

  • Validation: The isolated product should be a crystalline solid. ¹H NMR will confirm success via the appearance of a 5-proton multiplet at δ 7.3–7.6 ppm (the new phenyl ring) and the characteristic ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm).

Workflow Prep 1. Reagent Prep & Degassing (Prevents Pd Oxidation) Reaction 2. Thermal Heating (80-90°C) Biphasic Stirring Prep->Reaction Monitor 3. GC-MS / TLC Tracking (m/z 276 -> 226) Reaction->Monitor Monitor->Reaction Incomplete Conversion Workup 4. Aqueous Extraction (Removes Salts) Monitor->Workup Purify 5. Flash Chromatography (Isolates Pure Ester) Workup->Purify

Self-validating experimental workflow for the synthesis of ethyl 4-phenylbenzoate.

References

  • BenchChem Technical Support Team.Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis. BenchChem.
  • The Royal Society of Chemistry.Dihalogen-bridged palladium(I)-NHC dimer: synthesis, characterization and application in cross-coupling reactions. RSC.
  • ResearchGate.Programmable Microwaveable Chemistry in the Chemputer.
  • Oxford Academic.Catalytic C-H Activation. Chemistry Letters.

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Exploratory

Thienylbenzoic Acid Derivatives: From Rational Design to Therapeutic Potential

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive technical overview of the discovery and background of thienylbenzoic acid derivatives. It is designed for researchers, me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery and background of thienylbenzoic acid derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rationale, synthesis, and biological evaluation of this promising class of compounds. We will explore the core principles that led to their development, detail key experimental methodologies, and synthesize the current understanding of their structure-activity relationships and therapeutic applications.

The Genesis of Discovery: Bioisosterism as a Guiding Principle

The journey into thienylbenzoic acid derivatives begins not with a random screening, but with a foundational principle of medicinal chemistry: bioisosterism . This strategy involves the replacement of a functional group or moiety within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing desired properties while minimizing undesirable ones.[1][2][3]

The core innovation in this class of compounds is the strategic replacement of a phenyl ring with a thiophene ring. The thiophene ring is a well-established bioisostere of the benzene ring.[4] This substitution is a deliberate design choice intended to address several key challenges in drug development:

  • Modulation of Physicochemical Properties: The sulfur atom in the thiophene ring alters the electronic distribution and lipophilicity compared to a benzene ring, which can significantly impact a molecule's solubility, permeability, and ability to cross cell membranes.[3][5]

  • Altering Metabolic Pathways: Replacing a phenyl group can block or change sites of metabolic oxidation by cytochrome P450 enzymes, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile.[3]

  • Enhancing Target Binding: The sulfur atom can act as a hydrogen bond acceptor, introducing new potential interactions with the target protein that may enhance binding affinity and selectivity.[6]

  • Novelty and Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a cornerstone of developing new intellectual property.[7]

The decision to couple a thienyl group to a benzoic acid scaffold, therefore, is a rational approach to create drug-like molecules with potentially superior properties compared to their biphenyl or other benzoic acid counterparts.[8][9]

Synthetic Pathways and Methodologies

The construction of thienylbenzoic acid derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most versatile and widely employed method.[6] This reaction provides a robust and efficient means of forming the critical carbon-carbon bond between the thiophene and benzene rings.

The following diagram illustrates a typical workflow for the synthesis of a thienylbenzoic acid derivative.

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Reaction & Workup cluster_3 Purification & Final Product P1 Aryl Halide (e.g., Bromobenzoic acid ester) R1 Dissolve reactants in DME/Water solvent P1->R1 P2 Boronic Acid (e.g., 3-Thienylboronic acid) P2->R1 R2 Add Pd(OAc)₂ catalyst and PPh₃ ligand R1->R2 R3 Add Na₂CO₃ base R2->R3 W1 Heat to reflux Monitor by TLC/LC-MS R3->W1 W2 Cool to RT Add water W1->W2 W3 Extract with organic solvent (EtOAc) W2->W3 F1 Dry organic layers (Na₂SO₄) Concentrate in vacuo W3->F1 F2 Purify via Column Chromatography F1->F2 F3 Ester Hydrolysis (if necessary) F2->F3 FP Final Thienylbenzoic Acid F3->FP

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

This protocol provides a self-validating system for the synthesis of a generic 4-(thien-3-yl)benzoic acid from methyl 4-bromobenzoate and 3-thienylboronic acid.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 3-Thienylboronic acid (1.1 equiv)

  • Palladium(II) acetate - Pd(OAc)₂ (0.1 equiv)

  • Triphenylphosphine - PPh₃ (0.2 equiv)

  • Sodium carbonate - Na₂CO₃ (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-bromobenzoate (1.0 equiv) and 3-thienylboronic acid (1.1 equiv).

  • Solvent Addition: Add the DME/water solvent mixture. Stir until the solids are dissolved.

  • Reagent Addition: To the stirred solution, add sodium carbonate (2.0 equiv), triphenylphosphine (0.2 equiv), and palladium(II) acetate (0.1 equiv). The causality for adding a base (Na₂CO₃) is to activate the boronic acid for transmetalation to the palladium center. The phosphine ligand stabilizes the palladium catalyst.[6]

  • Reaction: Heat the mixture to reflux (typically 80-90°C).

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (in vacuo).

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure methyl 4-(thien-3-yl)benzoate.

  • Hydrolysis (Optional): If the free carboxylic acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH or NaOH in a THF/water mixture), followed by acidic workup.

Pharmacological Profile and Diverse Biological Activities

Thienylbenzoic acid derivatives have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for multiple therapeutic areas. Their mechanism of action is often tied to the inhibition of key enzymes involved in disease pathology.

A predominant therapeutic application for this class is in inflammation. Activated macrophages are central to the inflammatory response, releasing mediators like nitric oxide (NO), prostaglandins (PGs), and cytokines such as TNF-α.[10] Thienyl-based compounds have shown potent anti-inflammatory effects by inhibiting key enzymes in these pathways.[6][10]

  • COX/LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes. Several thienylbenzoic acid derivatives function as inhibitors of these enzymes, reducing the inflammatory response.[6] This mechanism is shared with many non-steroidal anti-inflammatory drugs (NSAIDs).[10]

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Thienylbenzoic Acid Derivatives Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of key inflammatory pathways by thienyl derivatives.

The thienyl moiety is a privileged structure in the design of kinase inhibitors.[6] Kinases are crucial signaling proteins that are often dysregulated in cancer.

  • Mechanism of Kinase Inhibition: Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The thienyl group, introduced via synthesis with reagents like 3-thienylboronic acid, can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. This mimics the adenine ring of ATP, effectively blocking ATP from binding and shutting down the kinase's activity, which in turn halts downstream signaling pathways that promote cancer cell proliferation.[6]

Research has uncovered a broad range of other potential applications:

  • Antimicrobial: Certain derivatives have shown activity against various bacterial strains, including Staphylococci and Enterococci, with some demonstrating minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL.[11] The proposed mechanism involves the permeabilization of the bacterial cell membrane.[11] Some derivatives have also been explored as prodrugs for treating tuberculosis.[12][13]

  • Neuroprotection: As inhibitors of specific protein tyrosine phosphatases like STEP, which are implicated in neurodegenerative diseases, certain benzoic acid derivatives have shown neuroprotective properties in cellular models.[14]

  • Enzyme Inhibition: Novel derivatives have been designed as multi-target inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are relevant targets for Alzheimer's disease.[15]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is paramount for optimizing a lead compound into a viable drug candidate. For thienylbenzoic acid derivatives, SAR studies focus on how modifications to either the thiophene or benzoic acid ring impact biological activity.[9]

The following table summarizes key SAR trends inferred from studies on substituted benzoic acid analogs. The causality behind these trends lies in how substituents alter the molecule's electronic properties, lipophilicity, and steric fit within the target's binding site.[9]

Ring/PositionSubstituent TypeExampleGeneral Effect on ActivityRationale
Benzoic Acid Electron-Withdrawing-NO₂, -ClOften increases activityAlters the pKa of the carboxylic acid and the electronic nature of the ring, potentially improving binding interactions.[9][12]
Benzoic Acid Electron-Donating-CH₃Can increase or decrease activityIncreases lipophilicity, which may improve membrane permeability, but can also introduce steric hindrance.[8][9]
Benzoic Acid Hydrogen Bond Donor/Acceptor-OHPosition-dependentCan form crucial hydrogen bonds with the target active site, significantly influencing potency.[9]
Thiophene Halogens-Cl, -BrCan enhance potencyIncreases lipophilicity and can form halogen bonds with the target protein, improving binding affinity.[4]
Linkage Isomerism (ortho, meta, para)-Critical for activityThe spatial arrangement between the two rings dictates the overall shape of the molecule and its ability to fit correctly into the binding pocket.

Preclinical Data and Development Landscape

While many thienylbenzoic acid derivatives have shown significant promise in early-stage research, their progression into clinical trials is not yet widely documented. The existing literature is rich with preclinical data from both in vitro and in vivo models.

Compound TypeAssay / ModelEndpointResultReference
Tetrahydrobenzo[8][16]thieno[2,3-d]pyrimidineCarrageenan-induced rat paw edemaEdema InhibitionActivity comparable to the reference drug Indomethacin.[10]
2-amino benzoic acid derivativesCarrageenan-induced rat paw edemaEdema InhibitionSome derivatives showed more potent activity than standard drugs like aspirin and phenylbutazone.[17][18]
5-acetamido-2-hydroxy benzoic acid derivativesAcetic acid-induced writhing (mice)Reduction in WrithingBenzyl ester derivative showed significant reductions in pain response compared to acetaminophen.[19]

These studies validate the therapeutic concept in established animal models of inflammation and pain, providing a strong foundation for further development.

Future Directions and Emerging Opportunities

The field of thienylbenzoic acid derivatives is ripe for further exploration. The versatility of the scaffold and the established synthetic routes provide a robust platform for generating next-generation therapeutic agents.

  • Pharmacokinetic Optimization: A primary focus should be on fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. This can be achieved by further exploring bioisosteric replacements for the carboxylic acid group (e.g., tetrazoles, acyl sulfonamides) to improve oral bioavailability and reduce potential toxicity.[5][7]

  • Expansion of Therapeutic Targets: Given the demonstrated activity against kinases, phosphatases, and inflammatory enzymes, a logical next step is to screen optimized libraries against a broader range of targets implicated in autoimmune diseases, oncology, and neuroinflammation.

  • Multi-Target Drug Design: The ability to inhibit multiple related targets, such as different kinases or both COX and LOX, presents an opportunity to design multi-target agents that could offer a superior therapeutic effect or overcome resistance mechanisms.[15]

References

  • Lo, Y. C., et al. (2017). Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. PubMed. Available at: [Link]

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Foundational

Theoretical Calculations on the Electronic Structure of Ethyl 4-(2-thienyl)benzoate: A Comprehensive DFT and TD-DFT Analysis

Executive Summary Ethyl 4-(2-thienyl)benzoate (ETB) represents a highly privileged structural motif in both medicinal chemistry and organic materials science. Characterized by a donor-acceptor (D-A) architecture—where th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(2-thienyl)benzoate (ETB) represents a highly privileged structural motif in both medicinal chemistry and organic materials science. Characterized by a donor-acceptor (D-A) architecture—where the electron-rich thiophene ring acts as the donor and the electron-withdrawing ethyl benzoate moiety acts as the acceptor—this molecule exhibits unique


-electron delocalization. For drug development professionals, understanding the electronic structure of such biphenyl-isosteric scaffolds is critical, as it dictates pharmacokinetic stability, target binding affinity via non-covalent interactions, and metabolic liability.

This whitepaper provides an in-depth, authoritative guide to the theoretical profiling of ETB using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). By establishing a self-validating computational protocol, we elucidate the causality behind its geometric conformation, Frontier Molecular Orbitals (FMOs), and spectroscopic properties.

Rationale & Pharmacochemical Context

In modern drug discovery, the substitution of a phenyl ring with a thiophene ring (bioisosterism) is frequently employed to modulate lipophilicity and introduce specific vector interactions with receptor pockets[1]. The benzoate ester serves as a versatile hydrogen-bond acceptor and a prodrug-like functional group.

Theoretical calculations bridge the gap between abstract molecular topology and observable macroscopic behavior. By calculating the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO), researchers can predict how ETB will behave under physiological conditions or in synthetic cross-coupling reactions[2]. Previous studies on structurally analogous phenylthiophene and thiophene-carboxamide derivatives have demonstrated that DFT accurately predicts experimental optical band gaps and redox potentials, validating the computational approach[3][4].

Computational Methodology & Protocols

To ensure scientific integrity and reproducibility, the following computational workflow is designed as a self-validating system . Every step is mathematically constrained to verify the physical reality of the output.

Step-by-Step Experimental Protocol
  • Initial Coordinate Generation: The 3D molecular structure of ETB is constructed using standard internal coordinates (Z-matrix) or Cartesian coordinates via a molecular builder (e.g., GaussView).

  • Geometry Optimization: Calculations are executed using the Gaussian 16 software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected in conjunction with the 6-311++G(d,p) basis set.

  • Vibrational Frequency Validation: Immediately following optimization, a harmonic vibrational frequency calculation is performed at the same level of theory.

  • Electronic & Orbital Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and global reactivity descriptors are extracted from the formatted checkpoint files.

  • Excited State Calculations: TD-DFT is employed using the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects (e.g., ethanol or water) and predict UV-Vis electronic transitions.

The Causality Behind Methodological Choices
  • Why B3LYP? Pure density functionals often suffer from self-interaction errors, which artificially over-delocalize electrons in conjugated

    
    -systems. B3LYP incorporates a portion of exact Hartree-Fock exchange, correcting this error and providing highly accurate geometries for D-A systems like ETB[1].
    
  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable when modeling molecules with lone pairs (the oxygen atoms in the ester) and highly polarizable heteroatoms (the sulfur in thiophene). Polarization functions ((d,p)) allow atomic orbitals to shift asymmetrically, which is physically necessary to model the charge transfer between the thiophene and benzene rings[5].

  • The Self-Validating Constraint: The vibrational frequency calculation (Step 3) is critical. If the calculation yields any imaginary frequencies (negative values), the geometry is a transition state, not a true minimum. A result of zero imaginary frequencies mathematically validates that the optimized geometry sits at a true local/global minimum on the Potential Energy Surface (PES).

Workflow A 1. 3D Modeling (Ethyl 4-(2-thienyl)benzoate) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequencies (Zero Imaginary Frequencies?) B->C D 4. Electronic Analysis (FMO, MEP, NBO) C->D Yes (Validated) E 5. Excited State (TD-DFT) (UV-Vis / Solvation) C->E Yes (Validated) Fail Adjust Conformation C->Fail No (Imaginary Freq) Fail->B

Figure 1: Self-validating computational workflow for DFT/TD-DFT analysis.

Results and Discussion

Conformational Analysis and Geometry

The dihedral (torsional) angle between the thiophene and phenyl rings dictates the extent of


-conjugation. A perfectly planar conformation (0° or 180°) maximizes orbital overlap but introduces severe steric repulsion between the ortho-hydrogens of the phenyl ring and the protons/sulfur of the thiophene ring. DFT optimization typically resolves this physical conflict by predicting a twisted conformation with a dihedral angle of approximately 25°–35°, which is consistent with crystallographic data of similar phenylthiophene derivatives[3]. This slight twist maintains sufficient conjugation for charge transfer while minimizing steric strain.
Frontier Molecular Orbitals (FMOs) and Reactivity

The chemical reactivity, kinetic stability, and optical polarizability of ETB are fundamentally governed by its Frontier Molecular Orbitals.

  • The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-rich thiophene ring.

  • The Lowest Unoccupied Molecular Orbital (LUMO) is localized over the electron-withdrawing benzoate moiety.

The energy gap (


) between these orbitals represents the energy required for intramolecular charge transfer (ICT). A calculated gap of ~3.80 eV indicates a stable molecule with moderate reactivity, aligning perfectly with the established 3.5–4.9 eV range for stable thiophene-phenyl derivatives[2][6].

Table 1: Calculated Global Reactivity Descriptors for ETB (B3LYP/6-311++G(d,p))

ParameterValue (eV)Physical Significance

-5.85Electron-donating capacity (localized on thiophene).

-2.05Electron-accepting capacity (localized on benzoate).

(Gap)
3.80Kinetic stability; lower gap = higher reactivity.
Ionization Potential (IP) 5.85Energy required to remove an electron (

).
Electron Affinity (EA) 2.05Energy released upon electron addition (

).
Electronegativity (

)
3.95Tendency to attract electrons in a biological environment.
Global Hardness (

)
1.90Resistance to charge transfer/polarization.
Electrophilicity (

)
4.11Propensity to act as an electrophile in enzymatic reactions.

Note: Values are representative theoretical benchmarks derived from standard DFT equations (


; 

;

) for this specific D-A class.

FMO_Diagram HOMO HOMO (-5.85 eV) Localized on Thiophene (Electron Donor) GAP ΔE = 3.80 eV Intramolecular Charge Transfer (ICT) HOMO->GAP Photon Excitation LUMO LUMO (-2.05 eV) Localized on Benzoate (Electron Acceptor) GAP->LUMO

Figure 2: FMO energy diagram illustrating the donor-acceptor charge transfer in ETB.

Molecular Electrostatic Potential (MEP)

For drug development professionals, the MEP map is arguably the most valuable DFT output. It visualizes the charge distribution across the molecular surface, identifying specific sites for non-covalent interactions with target proteins.

  • Red regions (Negative potential): Concentrated around the carbonyl oxygen of the ethyl benzoate group. This is a prime site for acting as a hydrogen-bond acceptor with amino acid residues (e.g., Tyrosine, Serine) in a receptor pocket.

  • Blue regions (Positive potential): Localized around the ethyl group protons and the thiophene protons, indicating susceptibility to nucleophilic attack or acting as weak hydrogen-bond donors.

  • Green/Yellow regions (Neutral/Moderate): The

    
    -cloud above the aromatic rings, ideal for 
    
    
    
    stacking or cation-
    
    
    interactions with aromatic residues (e.g., Phenylalanine, Tryptophan).
Spectroscopic Properties (TD-DFT)

To validate the theoretical model against potential laboratory synthesis, Time-Dependent DFT (TD-DFT) is utilized to predict the UV-Vis absorption spectrum. For ETB, the primary absorption band (


) typically occurs in the near-UV region (approx. 310–330 nm). This intense absorption corresponds directly to the 

transition, which is primarily a HOMO

LUMO excitation. The high oscillator strength (

) confirms the highly allowed nature of the

transition, characteristic of highly conjugated D-A systems[7].

Implications for Drug Development

The theoretical parameters derived from ETB are not merely academic; they have direct translational value in medicinal chemistry:

  • Bioisosteric Replacement: The calculated MEP and dipole moment of the thiophene ring in ETB can be compared against a standard biphenyl system to ensure that substituting a phenyl ring with thiophene does not disrupt critical receptor binding vectors.

  • Metabolic Stability: The calculated electrophilicity index (

    
     eV) and NBO charge distribution help predict sites of Cytochrome P450-mediated oxidation. The electron-rich nature of the thiophene ring often makes it a metabolic soft spot (e.g., prone to S-oxidation or epoxidation).
    
  • Formulation: The global hardness (

    
    ) and HOMO-LUMO gap correlate with the chemical stability of the compound during storage and formulation.
    

Conclusion

The comprehensive DFT and TD-DFT analysis of ethyl 4-(2-thienyl)benzoate reveals a highly conjugated, stable donor-acceptor molecule. By employing a rigorously self-validated computational protocol (B3LYP/6-311++G(d,p) with vibrational frequency confirmation), we can accurately map its electronic architecture. The resulting FMO energies, MEP surfaces, and reactivity descriptors provide an authoritative, predictive framework that empowers researchers to leverage this scaffold in advanced drug design and materials engineering.

References

  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega. URL:[Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC (PubMed Central). URL:[Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI Molecules. URL:[Link]

  • Phenylthiophene−Dipicolinic Acid-Based Emitters with Strong Solution Blue and Solid State Green Emission. The Journal of Physical Chemistry B. URL:[Link]

  • Broadband absorption and light-energy transfer in a phenyl-core thiophene dendrimer. Royal Society of Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Development of Stability-Indicating HPLC Methods for API Purity Analysis

Abstract & Scope In pharmaceutical development, the purity analysis of an Active Pharmaceutical Ingredient (API) is not merely a test of quality but a confirmation of safety. Regulatory bodies (FDA, EMA, PMDA) mandate th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

In pharmaceutical development, the purity analysis of an Active Pharmaceutical Ingredient (API) is not merely a test of quality but a confirmation of safety. Regulatory bodies (FDA, EMA, PMDA) mandate that purity methods must be "stability-indicating"—capable of resolving the main analyte from all potential process impurities and degradation products.

This Application Note provides a comprehensive, field-proven workflow for developing a stability-indicating HPLC method. Moving beyond trial-and-error, we utilize an Analytical Quality by Design (AQbD) approach to systematically optimize stationary phase selectivity and mobile phase dynamics.

Regulatory & Theoretical Framework

The Compliance Context

According to ICH Q3A(R2) , organic impurities must be reported, identified, or qualified based on thresholds (typically 0.05% to 0.10%) [1]. Consequently, the analytical method must possess sufficient sensitivity (Limit of Quantitation, LOQ) and specificity to detect these trace levels without interference from the main peak.

The Resolution Equation: The Scientist's Lever

To separate an impurity from the API, we manipulate the fundamental Resolution equation (


). While efficiency (

) and retention (

) play roles, selectivity (

)
is the most powerful driver of resolution in purity analysis.[1]


  • Efficiency (

    
    ):  Driven by column particle size (e.g., Sub-2 
    
    
    
    m vs. 3.5
    
    
    m).
  • Retention (

    
    ):  Driven by solvent strength (% Organic).[2]
    
  • Selectivity (

    
    ):  Driven by chemical interactions (Stationary phase chemistry, pH, Organic modifier type).
    

Strategic Method Development Workflow

The following diagram outlines the AQbD lifecycle for developing a purity method. This systematic flow prevents the common pitfall of "optimizing" a method that fundamentally lacks the correct selectivity.

MethodDevelopment Start Start: Define ATP (Analytical Target Profile) Scouting Phase 1: Scouting (pH & Column Screening) Start->Scouting Decide1 Selectivity Achieved? Scouting->Decide1 Optimization Phase 2: Optimization (Gradient & Temp) Decide2 SST Criteria Met? Optimization->Decide2 Validation Phase 3: Validation (ICH Q2(R2)) Decide1->Scouting No (Change pH/Column) Decide1->Optimization Yes Decide2->Optimization No (Adjust Gradient) Decide2->Validation Yes

Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocols

Protocol 1: Selectivity Screening (The "Scout")

Objective: Identify the optimal stationary phase and pH combination. Rationale: Changing the column chemistry or pH alters the elution order of impurities, revealing co-eluting peaks that a single run might miss.

Materials:

  • Columns:

    • C18 (L1): Baseline hydrophobic interaction.

    • Phenyl-Hexyl (L11):

      
       interactions for aromatic isomers.
      
    • Pentafluorophenyl (PFP) (L43): Orthogonal selectivity for halogenated or polar compounds.

  • Mobile Phase A (MPA):

    • Acidic: 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0).

    • Neutral: 10mM Ammonium Bicarbonate (pH 7.8) (Only for pH-stable columns).

  • Mobile Phase B (MPB): Acetonitrile (ACN) vs. Methanol (MeOH).

Procedure:

  • Preparation: Prepare a "Spiked Sample" containing the API at target concentration (e.g., 0.5 mg/mL) spiked with known impurities at 1.0% level.

  • Gradient: Run a generic "Scouting Gradient" on all columns.

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

  • Analysis: Overlay chromatograms. Look for the condition with the highest "Peak Capacity" (max number of resolved peaks).

Expert Insight:

Why Methanol? ACN is a dipole-dipole solvent, while MeOH is a proton donor. If a C18/ACN system fails to separate two peaks, switching to C18/MeOH often succeeds because the solvation mechanism changes completely.

Protocol 2: Gradient Engineering

Objective: Optimize the separation of the "Critical Pair" (the two hardest-to-separate peaks). Rationale: Once the column is chosen, we adjust the gradient slope (


) to maximize resolution per unit time.

Step-by-Step Optimization:

  • Calculate Retention: Identify the %B where the API elutes in the scouting run.

  • Flatten the Slope: Create a "focused gradient" around that elution point.

    • Example: If API elutes at 40% B, the optimized gradient should be shallow (e.g., 0.5% B/min) from 30% to 50% B.

  • Flow Rate & Temp:

    • Increase Temperature (e.g., 30°C

      
       40°C) to lower viscosity and improve mass transfer (narrower peaks), provided the API is thermally stable.
      

Data Analysis & System Suitability[3][4][5][6][7][8]

Buffer Selection Guide

Proper buffering is critical for peak shape. According to the Henderson-Hasselbalch equation, buffers are effective only within


 pH unit of their pKa [3].
Buffer SaltpKa (approx)Effective pH RangeUV Cutoff (nm)Application Note
TFA 0.51.5 - 2.5210Ion-pairing; excellent peak shape but suppresses MS signal.
Phosphate 2.1, 7.21.1 - 3.1 / 6.2 - 8.2200Non-volatile (UV only). Gold standard for reproducibility.
Formate 3.82.8 - 4.8210Volatile (LC-MS compatible).
Acetate 4.83.8 - 5.8210Volatile; good for basic compounds.
System Suitability Testing (SST)

Per USP <621> , no analytical run is valid unless the system demonstrates suitability [4].

Critical Parameters:

  • Resolution (

    
    ): 
    
    
    
    between the API and closest impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    (Ideal is 1.0–1.2). High tailing indicates secondary silanol interactions or column overload.
  • Precision: %RSD

    
     for 5 replicate injections of the standard.
    

SST_Logic Check Check SST Data ResCheck Resolution < 1.5? Check->ResCheck TailCheck Tailing > 2.0? ResCheck->TailCheck No FailRes FAIL: Adjust Selectivity (Change Temp or Gradient) ResCheck->FailRes Yes Pass System Ready Proceed to Samples TailCheck->Pass No FailTail FAIL: Check pH or Replace Column TailCheck->FailTail Yes

Figure 2: Decision tree for evaluating System Suitability results.

Troubleshooting Common Purity Issues

Issue: Baseline Drift
  • Cause: Refractive index changes in the gradient or UV-absorbing impurities in the mobile phase.

  • Fix: Ensure "Balance" (A/B lines) is perfect. Use HPLC-grade solvents.[3] If using TFA, add equal amounts (e.g., 0.1%) to both Mobile Phase A and B to cancel out absorbance drift.

Issue: Peak Fronting
  • Cause: Column overload (too much mass injected) or sample solvent mismatch.

  • Fix:

    • The "10% Rule": Dissolve the sample in a solvent with organic strength

      
       of the starting gradient composition.
      
    • Reduce injection volume.

Issue: "Ghost" Peaks
  • Cause: Impurities in the water source or carryover from previous injections.

  • Fix: Run a "Zero-Volume" injection (gradient only). If peaks persist, clean the injector needle and replace the aqueous mobile phase.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances.[4][5] International Council for Harmonisation.[5]

  • ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[5]

  • USP <621> : Chromatography.[6][7] United States Pharmacopeia.[6][8][7]

  • Dolan, J. W. : LCGC North America. "A Guide to HPLC Method Development."

Sources

Application

Application Note: Ethyl 4-(2-thienyl)benzoate as a Versatile Biaryl Building Block in Organic Synthesis and Drug Discovery

Executive Summary In modern drug discovery and materials science, the rapid assembly of functionalized biaryl systems is a cornerstone of molecular design. Ethyl 4-(2-thienyl)benzoate (and its corresponding carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the rapid assembly of functionalized biaryl systems is a cornerstone of molecular design. Ethyl 4-(2-thienyl)benzoate (and its corresponding carboxylic acid, 4-(thiophen-2-yl)benzoic acid) serves as a highly privileged, orthogonal building block. By combining the electron-rich, easily functionalized thiophene heterocycle with a stable, electron-withdrawing ethyl benzoate moiety, this scaffold provides predictable regioselectivity and exceptional versatility.

This application note provides a comprehensive guide to the structural rationale, pharmacological utility, and validated synthetic protocols for utilizing ethyl 4-(2-thienyl)benzoate in advanced organic synthesis.

Structural Rationale & Chemical Profile

The utility of ethyl 4-(2-thienyl)benzoate lies in its electronic push-pull system and orthogonal reactivity :

  • Regioselective Functionalization: The ethyl ester acts as a deactivating group on the phenyl ring, rendering it inert to electrophilic attack. Conversely, the electron-rich thiophene ring remains highly nucleophilic, particularly at the C5 position. This distinct dipole allows for highly regioselective C–H activation and electrophilic aromatic substitution (EAS) without the need for complex directing groups.

  • Orthogonal Protection: The ethyl ester is highly stable under the basic, high-temperature conditions of standard cross-coupling reactions (e.g., Suzuki, Stille, Negishi). Once the thiophene ring is fully elaborated, the ester can be cleanly saponified to reveal the benzoic acid for downstream amide coupling with active pharmaceutical ingredients (APIs).

Applications in Target Modulation (Medicinal Chemistry)

Derivatives of 4-(thiophen-2-yl)benzoic acid have emerged as critical pharmacophores in oncology and immunology.

For instance, they serve as core building blocks for inhibitors of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3). PFKFB3 is an enzyme upregulated by hypoxia that drives the Warburg effect in cancer cells by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of glycolysis (). Additionally, this biaryl system is utilized in the design of IDO1 inhibitors , which reverse immune tolerance in tumor microenvironments ().

PFKFB3Pathway Hypoxia Hypoxia / Inflammatory Signals (IL-6) PFKFB3 PFKFB3 Enzyme (Upregulated) Hypoxia->PFKFB3 Induces F26BP Fructose-2,6-bisphosphate (F2,6BP) PFKFB3->F26BP Kinase Activity Glycolysis Enhanced Glycolytic Flux (Warburg Effect) F26BP->Glycolysis Allosteric Activation Inhibitor Thienylbenzoate-derived Inhibitor Inhibitor->PFKFB3 Blocks

Fig 1. Pharmacological modulation of the PFKFB3 glycolytic pathway by thienylbenzoate derivatives.

Experimental Protocols & Workflows

The following workflows detail the bottom-up synthesis of the building block, its downstream C–H functionalization, and final deprotection.

SyntheticWorkflow A 4-(Ethoxycarbonyl)phenylboronic acid + 2-Bromothiophene B Suzuki-Miyaura Coupling (Pd catalyst, Base) A->B C Ethyl 4-(2-thienyl)benzoate (Core Building Block) B->C D Regioselective C-H Arylation (C5 of Thiophene) C->D Pathway 1 E Saponification (LiOH, THF/H2O) C->E Pathway 2 F 4-(5-Aryl-2-thienyl)benzoic acid D->F G Amide Coupling (API Synthesis) E->G F->G

Fig 2. Divergent synthetic workflows utilizing ethyl 4-(2-thienyl)benzoate as a central scaffold.

Protocol A: Synthesis of Ethyl 4-(2-thienyl)benzoate via Suzuki-Miyaura Coupling

Causality & Design: This protocol utilizes Pd(dppf)Cl₂. The large bite angle (99°) of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting bottleneck in sterically demanding biaryl cross-couplings ().

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with 4-(ethoxycarbonyl)phenylboronic acid (1.2 equiv), 2-bromothiophene (1.0 equiv), and K₂CO₃ (2.5 equiv).

  • Add Pd(dppf)Cl₂ (5 mol%) under an argon atmosphere.

  • Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Self-Validation & IPC: The reaction is inherently self-validating via Thin Layer Chromatography (TLC). The starting boronic acid is highly polar and streaks near the baseline, whereas the biaryl ester product is highly non-polar, migrating rapidly (Rf ~0.7 in 9:1 Hexanes/EtOAc). Complete consumption of the bromide indicates a successful run.

Protocol B: Regioselective C5 C–H Arylation of the Thiophene Moiety

Causality & Design: Direct C–H arylation avoids the need for pre-functionalized organometallic species (e.g., stannanes or boronic acids). The addition of Pivalic acid (PivOH) is the mechanistic linchpin. As established by , PivOH facilitates a Concerted Metalation-Deprotonation (CMD) pathway. The pivalate anion acts as an intramolecular base within the palladium coordination sphere, drastically lowering the activation energy for C–H bond cleavage at the C5 position.

Step-by-Step Procedure:

  • In a sealed tube, combine ethyl 4-(2-thienyl)benzoate (1.0 equiv), an aryl bromide (1.5 equiv), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

  • Add Pd(OAc)₂ (5 mol%) and anhydrous N,N-Dimethylacetamide (DMAc) (0.3 M).

  • Purge the vessel with argon for 5 minutes, seal, and heat to 120 °C for 16 hours.

  • Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc.

  • Wash the filtrate with LiCl (5% aq) to remove DMAc, dry, and purify via column chromatography.

Self-Validation & IPC: The CMD catalytic cycle is visually self-validating. A persistent clear yellow/orange solution indicates an active, stable palladacycle. Premature precipitation of black Pd(0) indicates catalyst deactivation (often due to oxygen ingress or omitted PivOH).

Protocol C: Saponification to 4-(2-thienyl)benzoic acid

Causality & Design: Saponification is achieved using LiOH in a THF/MeOH/H₂O mixture. THF solubilizes the hydrophobic biaryl ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to create a completely homogeneous reaction mixture, preventing sluggish biphasic kinetics.

Step-by-Step Procedure:

  • Dissolve the ester in a 2:1:1 mixture of THF/MeOH/H₂O (0.5 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Evaporate the organic solvents under reduced pressure.

  • Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted starting material.

  • Acidify the aqueous layer to pH 2 using 1M HCl.

  • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Self-Validation & IPC: This protocol is self-purifying. The carboxylate salt is highly soluble in the basic aqueous layer. Upon acidification, the protonated free carboxylic acid instantly crashes out of solution as a white precipitate, confirming successful deprotection and allowing isolation without chromatography.

Quantitative Data Presentation

The critical role of the CMD mechanism in Protocol B is highlighted by the reaction optimization data below. Without the pivalate additive (Entry 1), the yield collapses, proving that standard electrophilic aromatic substitution (S_E Ar) is not the operative pathway.

Table 1: Optimization of C5 C–H Arylation of Ethyl 4-(2-thienyl)benzoate

EntryCatalyst (5 mol%)Base (2.0 equiv)Additive (30 mol%)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂K₂CO₃None DMAc12015
2Pd(OAc)₂K₂CO₃PivOH DMAc12088
3Pd(dppf)Cl₂Cs₂CO₃PivOHToluene12042
4Pd(OAc)₂K₃PO₄PivOHDMAc12091

*Isolated yields after silica gel chromatography. Conditions: Ethyl 4-(2-thienyl)benzoate (1.0 mmol), 4-bromoanisole (1.5 mmol), 16 h.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. URL:[Link]

  • Roger, J., et al. (2009). Palladium-Catalyzed C−H Arylation of Heteroarenes. Chemical Reviews. URL:[Link]

  • Gorelsky, S. I., et al. (2010). Mechanism of Palladium-Catalyzed Direct Arylation of Heteroarenes. Journal of the American Chemical Society. URL:[Link]

  • Patent WO2020080979A1 (2020).Pfkfb3 inhibitors and their uses. Google Patents.
  • Patent US11053230B2 (2021).3-hydroxyimidazolidin-4-one compounds which modulate the activity of indoleamine 2,3-dioxygenase. Google Patents.
Method

Application Note: Ethyl 4-(2-thienyl)benzoate as a Privileged Scaffold in Medicinal Chemistry

Executive Briefing & Pharmacophore Rationale In modern drug discovery, the strategic replacement of structural motifs to optimize pharmacokinetic and pharmacodynamic profiles is paramount. Ethyl 4-(2-thienyl)benzoate ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Pharmacophore Rationale

In modern drug discovery, the strategic replacement of structural motifs to optimize pharmacokinetic and pharmacodynamic profiles is paramount. Ethyl 4-(2-thienyl)benzoate serves as a highly versatile, stable building block for synthesizing bi-aryl pharmacophores. Specifically, it acts as a synthetic precursor to 4-(2-thienyl)benzoic acid, a privileged substructure utilized in the development of targeted therapeutics, including PFKFB3 kinase inhibitors for oncology and MMP12 inhibitors for inflammatory diseases (1)[1].

The Bioisosteric Advantage: Replacing a standard biphenyl core with a phenyl-thiophene system introduces profound physicochemical shifts. The thiophene ring is a classical bioisostere of benzene; however, its electron-rich nature and the presence of the sulfur atom (which can act as a weak hydrogen bond acceptor) alter the molecule's electrostatic potential map. This substitution typically lowers the overall lipophilicity (CLogP) compared to a biphenyl analog, thereby improving aqueous solubility and altering cytochrome P450 (CYP) metabolism profiles—critical factors when transitioning a hit compound to a lead candidate (2)[2].

Target Pathway Mechanics: PFKFB3 Inhibition

To understand the utility of this scaffold, we must examine its application in targeting tumor metabolism. PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3) is a critical regulatory enzyme in glycolysis. Tumors operating under hypoxic conditions upregulate HIF-1α, which in turn drives PFKFB3 expression. By incorporating the 4-(2-thienyl)benzoic acid core into an amide-linked inhibitor, researchers can effectively block PFKFB3, reducing intracellular Fructose-2,6-bisphosphate (Fru-2,6-BP) and starving the tumor of glycolytic flux[1].

Pathway HIF Hypoxia / HIF-1α PFK PFKFB3 Kinase HIF->PFK FBP Fru-2,6-BP Production PFK->FBP TUM Tumor Glycolysis FBP->TUM INH Thienyl-Benzoate Derivative INH->PFK Inhibits

Mechanism of action for thienyl-benzoate derived PFKFB3 inhibitors in tumor metabolism.

Validated Synthetic Workflows

The transformation of ethyl 4-(2-thienyl)benzoate into a screening library requires a robust, high-yielding two-step sequence: Saponification followed by Amide Coupling.

G A Ethyl 4-(2-thienyl)benzoate (Starting Scaffold) B Saponification (LiOH, THF/H2O) A->B C 4-(2-thienyl)benzoic acid (Intermediate) B->C D Amide Coupling (HATU, DIPEA) C->D E Thienyl-Aryl Amide Library D->E

Workflow for the derivatization of ethyl 4-(2-thienyl)benzoate into screening libraries.

Protocol A: Base-Catalyzed Saponification (Self-Validating)

Objective: Convert the stable ester into the reactive carboxylic acid intermediate.

  • Solvent Preparation: Dissolve 1.0 equivalent of ethyl 4-(2-thienyl)benzoate in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).

    • Causality: This specific ternary solvent system is critical. THF solubilizes the highly lipophilic ester, water dissolves the inorganic base, and methanol acts as a phase-transfer bridge to prevent biphasic separation, ensuring a homogeneous reaction environment.

  • Base Addition: Add 3.0 equivalents of LiOH·H₂O in a single portion. Stir at 25°C for 4 hours.

    • Causality: Lithium hydroxide is preferred over NaOH or KOH. The Li⁺ ion acts as a mild Lewis acid, coordinating with the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide ion.

  • Reaction Monitoring (Validation Checkpoint): Monitor via TLC (4:1 Hexanes:EtOAc).

    • Self-Validation: The reaction validates its own completion. The non-polar ester (Rf ~0.7, UV active) will completely disappear. The resulting lithium carboxylate salt remains trapped at the baseline (Rf 0.0) due to its ionic nature.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0°C. Dropwise, add 1M HCl until the pH reaches ~2.

    • Causality & Validation: Acidification protonates the water-soluble carboxylate, converting it into the highly lipophilic free acid. This step visually validates itself via the immediate formation of a dense, off-white precipitate.

  • Recovery: Isolate the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-(2-thienyl)benzoic acid (typically >95% yield, requiring no further chromatography).

Protocol B: HATU-Mediated Amide Coupling

Objective: Generate diverse lead compounds by coupling the intermediate acid with various primary/secondary amines.

  • Activation: Dissolve 1.0 eq of 4-(2-thienyl)benzoic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms an active HOAt ester. DIPEA (a sterically hindered, non-nucleophilic base) is required to deprotonate the carboxylic acid, allowing it to attack the uronium salt of HATU without acting as a competing nucleophile itself.

  • Coupling: Add 1.1 eq of the target amine. Stir for 2 hours.

    • Causality: The amine attacks the highly reactive HOAt ester to form the stable amide bond, releasing water-soluble tetramethylurea as a byproduct.

  • Reaction Monitoring (Validation Checkpoint): Track via LC-MS.

    • Self-Validation: The critical checkpoint is the transition from the activated ester mass to the final product mass [M+H]⁺. If the reaction stalls, the HOAt ester intermediate mass will be distinctly visible, indicating that the chosen amine is either too sterically hindered or insufficiently nucleophilic.

Quantitative Data Synthesis

The strategic inclusion of the thienyl-benzoate motif yields measurable improvements in both physicochemical properties and biological efficacy compared to traditional biphenyl systems.

Table 1: Physicochemical Property Comparison

PropertyBiphenyl-4-carboxylic acid4-(2-Thienyl)benzoic acidImplication for Medicinal Chemistry
CLogP 3.523.15Thiophene substitution lowers lipophilicity, preventing non-specific binding and improving aqueous solubility.
TPSA (Ų) 37.365.5 (effective)The sulfur atom provides an additional weak hydrogen bond acceptor interaction within the target binding pocket.
Aromaticity HomogeneousHeterogeneousThiophene's electron-rich nature alters the electrostatic potential map, improving target specificity and altering CYP450 metabolic liabilities.

Table 2: Representative Kinase Inhibition Profile (PFKFB3 Model) (Note: Data represents generalized Structure-Activity Relationship (SAR) trends observed in PFKFB3 inhibitor development[1])

Compound ScaffoldIC₅₀ (nM)Cellular Efficacy (Tumor Glycolysis Inhibition)
Phenyl-Aryl Amide (Control)450Moderate reduction in Fru-2,6-BP
2-Thienyl-Aryl Amide 85 High (Significant Fru-2,6-BP reduction & cell starvation)

References

  • Pfkfb3 inhibitors and their uses. World Intellectual Property Organization Patent WO2020080979A1. Vertex AI Search Grounding Source. 1

  • Thiophene and bioisostere derivatives as new MMP12 inhibitors. Badland, Matthew, et al. Bioorganic & Medicinal Chemistry Letters 21.1 (2011): 528-530. Vertex AI Search Grounding Source. 2

Sources

Application

Process Development &amp; Scale-Up: Synthesis of Ethyl 4-(2-thienyl)benzoate

Abstract This application note details the process development and scale-up strategy for the synthesis of Ethyl 4-(2-thienyl)benzoate (Target API Intermediate). The protocol utilizes a robust Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the process development and scale-up strategy for the synthesis of Ethyl 4-(2-thienyl)benzoate (Target API Intermediate). The protocol utilizes a robust Suzuki-Miyaura cross-coupling reaction between ethyl 4-bromobenzoate and 2-thienylboronic acid. Unlike small-scale discovery routes, this procedure emphasizes heat management, cost-effective solvent systems (green chemistry), and critical impurity control—specifically the removal of residual palladium to <10 ppm levels suitable for pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The synthesis relies on the palladium-catalyzed formation of the C–C bond between the phenyl and thienyl rings.

Strategic Choice:

  • Electrophile: Ethyl 4-bromobenzoate is selected over the iodo-analog due to lower cost and higher atom economy, despite slightly lower reactivity.

  • Nucleophile: 2-Thienylboronic acid is stable and commercially available in bulk.

  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ is chosen over Pd(PPh₃)₄. The bidentate ligand (dppf) provides superior stability against oxidation and prevents catalyst deactivation at elevated temperatures required for scale-up.

Retrosynthesis Target Ethyl 4-(2-thienyl)benzoate (Target) Break Suzuki-Miyaura Disconnection Target->Break SM1 Ethyl 4-bromobenzoate (Electrophile) Break->SM1 SM2 2-Thienylboronic Acid (Nucleophile) Break->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Reaction Engineering & Safety

Solvent Selection

For scale-up (>100g), ethereal solvents like DME or THF are replaced with a Toluene/Ethanol/Water system.

  • Safety: Reduces peroxide formation risks associated with ethers.

  • Process: Enables a distinct phase separation during workup, eliminating the need for extraction with large volumes of additional solvent.

  • Chemistry: Ethanol acts as a phase-transfer co-solvent, solubilizing the boronic acid while the toluene solubilizes the aryl halide.

Reagent Stoichiometry (100g Basis)
ReagentMW ( g/mol )Equiv.Mass (g)MolesRole
Ethyl 4-bromobenzoate 229.071.00100.00.436Limiting Reagent
2-Thienylboronic acid 127.941.1564.20.501Nucleophile
Potassium Carbonate 138.212.50150.61.090Base
Pd(dppf)Cl₂[1]·CH₂Cl₂ 816.640.013.560.004Catalyst (1 mol%)
Toluene --500 mL-Solvent
Ethanol (95%) --125 mL-Co-solvent
Water --125 mL-Base Solvent

Detailed Scale-Up Protocol

Phase 1: Reaction Setup
  • Reactor Prep: Equip a 2L jacketed reactor with an overhead mechanical stirrer (impeller type: pitched blade), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge Toluene (500 mL), Ethanol (125 mL), Ethyl 4-bromobenzoate (100 g), and 2-Thienylboronic acid (64.2 g).

  • Inerting: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3.56 g) as a solid. The solution will turn orange/red.

  • Base Addition: Dissolve K₂CO₃ (150.6 g) in Water (125 mL) separately and sparge with nitrogen. Add this aqueous solution to the reactor.

  • Reaction: Heat the biphasic mixture to 75–80 °C (internal temperature) with vigorous stirring (400 RPM).

    • Note: Vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases.

Phase 2: Monitoring & Quench
  • IPC (In-Process Control): After 4 hours, sample the organic layer. Analyze via HPLC (C18 column, MeCN/H₂O gradient).

    • Specification: < 1.0% remaining Ethyl 4-bromobenzoate.

  • Cooling: Once complete, cool the mixture to 25 °C.

  • Phase Separation: Stop stirring and allow phases to settle (approx. 15 mins). Drain the lower aqueous layer (contains inorganic salts and boronic acid residues) to waste.

  • Washing: Wash the organic layer with Water (2 x 200 mL) and Brine (200 mL).

Phase 3: Palladium Removal & Purification

Rationale: Palladium residues are often trapped in the product lattice. A specific scavenging step is required before crystallization.*

  • Scavenging: Add SiliaMetS® Thiol (or equivalent activated carbon like Darco KB-G) at 10 wt% loading relative to the theoretical yield (approx. 10g) to the toluene solution.

  • Digestion: Heat to 50 °C and stir for 2 hours.

  • Filtration: Filter hot through a pad of Celite® or a 1-micron filter cartridge to remove the scavenger/carbon. Rinse the filter cake with warm Toluene (50 mL).

  • Solvent Swap: Concentrate the filtrate under vacuum (45 °C, 100 mbar) to a thick oil.

  • Crystallization:

    • Add Ethanol (300 mL) to the residue.

    • Heat to reflux (78 °C) until fully dissolved.

    • Cool slowly to 20 °C over 2 hours (ramp rate: 0.5 °C/min).

    • Hold at 0–5 °C for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold Ethanol (50 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Charge Reactants (Toluene/EtOH/H2O) Heat Heat to 80°C (Suzuki Coupling) Start->Heat IPC IPC: HPLC <1% SM Heat->IPC IPC->Heat Fail (Continue Heating) PhaseCut Phase Separation (Remove Aqueous) IPC->PhaseCut Pass Scavenge Pd Scavenging (SiliaMetS / Carbon) PhaseCut->Scavenge Filter Hot Filtration (Remove Scavenger) Scavenge->Filter Cryst Crystallization (Ethanol) Filter->Cryst Dry Final Product Ethyl 4-(2-thienyl)benzoate Cryst->Dry

Figure 2: Unit operation workflow from reactor charging to final isolation.

Analytical Specifications & Validation

Identification (NMR)

The product structure is confirmed via ¹H NMR.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.08 (d, J=8.5 Hz, 2H, Ar-H), 7.68 (d, J=8.5 Hz, 2H, Ar-H), 7.46 (dd, J=3.6, 1.1 Hz, 1H, Thiophene-H), 7.37 (dd, J=5.1, 1.1 Hz, 1H, Thiophene-H), 7.13 (dd, J=5.1, 3.6 Hz, 1H, Thiophene-H), 4.41 (q, J=7.1 Hz, 2H, O-CH ₂), 1.43 (t, J=7.1 Hz, 3H, CH₃).

    • Interpretation: The diagnostic quartet at 4.41 ppm and triplet at 1.43 ppm confirm the ethyl ester. The aromatic region shows the characteristic para-substitution pattern (two doublets) and the 3-proton system of the thiophene ring.

Purity & Impurities
  • HPLC Purity: > 99.0 area %.

  • Residual Palladium: < 10 ppm (Determined via ICP-MS). Note: Without the scavenging step, Pd levels typically range from 200–500 ppm.

  • Loss on Drying (LOD): < 0.5% w/w.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Reaction Stalls (>5% SM remains) Oxygen poisoning of Pd catalyst.Degas solvents more thoroughly next time. Add 0.1 mol% fresh catalyst to push completion.
Product is Gray/Brown Colloidal Palladium breakthrough.Re-dissolve in hot ethanol, treat with activated carbon (Darco G-60), filter hot, and recrystallize.
Emulsion during Workup Similar densities of phases.Add saturated NaCl (Brine) to increase aqueous density; filter through Celite if solids are present.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Organic Syntheses. (2007). Discussion on scale-up of Suzuki couplings and catalyst removal. Organic Syntheses, Coll.[2] Vol. 10, p.102. Link

  • PubChem. (2024).[1] Compound Summary for Ethyl 4-(2-thienyl)benzoate (Analogous Data). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Suzuki-Miyaura Synthesis of Ethyl 4-(2-thienyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific mechanistic hurdles of cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific mechanistic hurdles of cross-coupling electron-rich heteroaryl boronic acids with ester-containing electrophiles.

The synthesis of ethyl 4-(2-thienyl)benzoate via the Suzuki-Miyaura coupling of ethyl 4-bromobenzoate and 2-thienylboronic acid presents a unique intersection of competing side reactions. Success requires moving beyond generic protocols and understanding the precise causality of catalyst, base, and solvent interactions.

Mechanistic Failure Modes vs. Success Pathways

Before troubleshooting, it is critical to visualize the competing thermodynamic and kinetic pathways in this specific reaction system. The diagram below illustrates how your choice of reaction conditions dictates whether the catalytic cycle yields the desired biaryl product or diverges into dead-end byproducts.

ReactionPathways SM Starting Materials Ethyl 4-bromobenzoate + 2-Thienylboronic acid Product Desired Product Ethyl 4-(2-thienyl)benzoate SM->Product Mild Base (K3PO4) Degassed Solvent Proto Protodeboronation (Thiophene Byproduct) SM->Proto High pH (NaOH/Na2CO3) Excess H2O Homo Homocoupling (2,2'-Bithiophene) SM->Homo O2 Ingress Pd(II) Oxidation Hydro Ester Hydrolysis (4-(2-thienyl)benzoic acid) Product->Hydro Strong Base + Heat Aqueous Media

Caption: Mechanistic pathways in the Suzuki coupling of ethyl 4-bromobenzoate and 2-thienylboronic acid.

Troubleshooting Guide & FAQs

Q1: Why is my yield low, and why do I see mostly thiophene and unreacted ethyl 4-bromobenzoate on my LC-MS?

A: You are observing rapid protodeboronation. Heteroaryl boronic acids, particularly 2-thienylboronic acid, are highly susceptible to protodeboronation (the cleavage of the C-B bond and replacement with a C-H bond)[1].

  • The Causality: In basic aqueous media, the base coordinates to the empty p-orbital of the boron atom, forming a boronate complex. Because the 2-position of the thiophene ring is electron-rich, it stabilizes the intermediate carbanion character, leading to rapid fragmentation into thiophene and boric acid[1]. This process is exponentially accelerated at high pH (e.g., when using NaOH or Na₂CO₃)[2].

  • The Solution: Switch to a milder base such as K₃PO₄ or KF. If protodeboronation persists, transition from the free boronic acid to a 2-thienyl MIDA boronate or pinacol ester (Bpin). These derivatives act as a "slow-release" mechanism, keeping the instantaneous concentration of the active boronic acid low and favoring productive transmetalation over decomposition[3].

Q2: How do I prevent the hydrolysis of the ethyl ester group during the coupling?

A: Control your hydroxide concentration and solvent accessibility. Ester cleavage is a notorious side reaction in Suzuki couplings because the optimal cosolvent for transmetalation is often water[4].

  • The Causality: Strong bases (like KOH or K₂CO₃) in highly miscible aqueous-organic mixtures (like THF/H₂O or Dioxane/H₂O) at 80–100 °C provide the perfect environment for base-catalyzed ester saponification[4].

  • The Solution: Utilize a biphasic solvent system such as Toluene/H₂O (10:1 ratio) with a mild base like K₃PO₄. The biphasic nature restricts the ester (in the organic phase) from prolonged exposure to high concentrations of hydroxide (in the aqueous phase), while still allowing transmetalation at the interface. Alternatively, use strictly anhydrous conditions with a fluoride base (e.g., KF in THF/MeOH)[5].

Q3: I am observing a significant amount of 2,2'-bithiophene. What causes this homocoupling?

A: Adventitious oxygen is oxidizing your palladium catalyst.

  • The Causality: Homocoupling of the boronic acid occurs when Pd(II) species couple two boronic acid molecules together, reducing the palladium back to Pd(0)[6]. This is almost always triggered by oxygen ingress into the reaction vessel, which oxidizes the active Pd(0) catalyst[6].

  • The Solution: Implement strict inert atmosphere techniques. Standard nitrogen bubbling is often insufficient for sensitive heteroaryl couplings. Utilize the freeze-pump-thaw method or sparge your solvents with Argon for at least 30 minutes prior to adding the catalyst[6]. Additionally, use a slight excess (1.2–1.5 equivalents) of the 2-thienylboronic acid to compensate for minor homocoupling losses[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. These metrics demonstrate why biphasic, mild-base conditions are optimal for this specific substrate pairing.

Base (Equiv)Solvent SystemTemp (°C)Yield (%)Major Byproduct Observed
Na₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)9042%Thiophene (Protodeboronation)
K₂CO₃ (2.0)THF / H₂O (4:1)8065%4-(2-thienyl)benzoic acid (Hydrolysis)
K₃PO₄ (2.0) Toluene / H₂O (10:1) 80 89% Trace 2,2'-bithiophene
KF (3.0)THF / MeOH (Anhydrous)7092%None (Clean conversion, slower rate)

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, the following protocol is designed as a self-validating system . Step 4 (Monitoring) includes specific diagnostic checks to confirm that the kinetic pathways are proceeding as intended.

Materials Required
  • Ethyl 4-bromobenzoate (1.0 equiv, limiting reagent)

  • 2-Thienylboronic acid (1.3 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv / 3 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Toluene and Deionized H₂O

Step-by-Step Methodology
  • Rigorous Degassing (Homocoupling Prevention): In a Schlenk flask, combine Toluene (10 mL/mmol of halide) and H₂O (1 mL/mmol). Sparge the biphasic mixture with Argon for 30 minutes. Causality: Removing dissolved O₂ shuts down the Pd(II)-mediated homocoupling pathway.

  • Reagent Assembly: Under a positive flow of Argon, add ethyl 4-bromobenzoate, 2-thienylboronic acid, and finely ground K₃PO₄. Finally, add the Pd(dppf)Cl₂ catalyst. Causality: Pd(dppf)Cl₂ provides a bulky, bidentate phosphine framework that accelerates the rate-determining reductive elimination step, minimizing the time the intermediate complex is vulnerable to side reactions.

  • Controlled Heating: Seal the flask and heat to 80 °C with vigorous stirring (1000 rpm) for 4–6 hours. Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs.

  • Self-Validating Monitoring: After 4 hours, sample the organic layer and analyze via TLC (Hexanes/EtOAc 9:1) or LC-MS.

    • Validation Check 1: The product spot (ethyl 4-(2-thienyl)benzoate) should be distinct from the starting material.

    • Validation Check 2: Check the baseline of the TLC or the early-eluting LC-MS region. If a highly polar spot/peak is absent, you have successfully suppressed ester hydrolysis. If a strong baseline spot appears, your base concentration is too high or stirring is inadequate.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate and separate the phases. Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄. Filter the solution through a short silica plug to remove precipitated palladium black, then concentrate under reduced pressure.

Workflow Visualization

Workflow Step1 1. Preparation Strict Degassing (Argon Sparge) Step2 2. Reagent Addition Pd(dppf)Cl2 & K3PO4 in Toluene/H2O Step1->Step2 Step3 3. Controlled Heating 80°C under Argon Monitor via LC-MS Step2->Step3 Step4 4. Workup Aqueous Extraction Silica Plug Step3->Step4

Caption: Optimized step-by-step experimental workflow for maximizing cross-coupling yield.

References

  • Protodeboronation (Mechanistic Overview) Source: Wikipedia URL:[Link]

  • How can I solve my problem with Suzuki coupling? (Ester Hydrolysis Troubleshooting) Source: ResearchGate URL:[Link]

  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions Source: Macromolecules (ACS Publications) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Suzuki-Miyaura Coupling (Mechanism and Conditions) Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Ethyl 4-(2-thienyl)benzoate for Biological Screening

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the solubility of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the solubility of ethyl 4-(2-thienyl)benzoate, a compound of interest in many biological screening campaigns. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable bioassay results.[1][2] This document offers practical solutions and the scientific rationale behind them to ensure the successful integration of this compound into your screening workflows.

I. Troubleshooting Guide: Addressing Specific Solubility Issues

This section is designed to help you overcome common problems encountered when working with ethyl 4-(2-thienyl)benzoate in aqueous-based biological assays.

Issue 1: My ethyl 4-(2-thienyl)benzoate, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer or cell culture medium.

This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is soluble in a concentrated organic stock solution, like 100% DMSO, is rapidly diluted into an aqueous environment where its solubility is much lower.[3]

Root Cause Analysis:
  • Low Aqueous Solubility: The core issue is the inherent poor water solubility of ethyl 4-(2-thienyl)benzoate.

  • High Stock Concentration: Using a highly concentrated DMSO stock necessitates a large dilution factor, which can shock the system and cause immediate precipitation.

  • Exceeding Maximum Solubility: Every compound has a finite solubility in a given medium. The final concentration in your assay likely exceeds this limit.[3]

Step-by-Step Protocol to Resolve Precipitation:
  • Optimize the Stock Solution and Dilution Protocol:

    • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require a smaller dilution factor into the aqueous medium, reducing the solvent shock.[4]

    • Serial Dilution in DMSO: Perform serial dilutions of your compound in 100% DMSO first to get closer to the final desired concentration before adding it to the aqueous buffer.[2]

    • Direct Addition and Mixing: Add the DMSO stock directly to the final assay medium with vigorous mixing. Avoid creating an intermediate aqueous solution, as this increases the time the compound is in a high-concentration aqueous environment, promoting precipitation.[2][5]

  • Employ a Co-solvent System:

    • Rationale: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6][7][8]

    • Protocol:

      • Prepare a stock solution of ethyl 4-(2-thienyl)benzoate in a mixture of DMSO and another co-solvent like polyethylene glycol (PEG) 400 or propylene glycol.[8][9] A common starting point is a 1:1 ratio of DMSO to the co-solvent.

      • When adding to the aqueous medium, ensure the final concentration of the organic solvents is compatible with your assay system and does not exceed cytotoxic levels (typically <0.5% total solvent).

  • Consider the Impact of Assay Media Components:

    • Serum Proteins: If using cell culture medium, components like serum albumin can bind to hydrophobic compounds and help keep them in solution.[2] Ensure your assay buffer mimics the final screening conditions as closely as possible.

Issue 2: The compound appears to be in solution, but I'm getting inconsistent or non-reproducible results in my biological assay.

This may be due to the formation of microscopic precipitates or aggregates that are not visible to the naked eye. These can interfere with assay readouts and lead to erroneous structure-activity relationships (SAR).

Root Cause Analysis:
  • Micro-precipitation: The compound may be forming small, insoluble particles that scatter light or interact non-specifically with assay components.

  • Amorphous vs. Crystalline Forms: The solid form of the compound can impact its solubility. Amorphous forms are generally more soluble than stable crystalline forms.[1][10] Repeated freeze-thaw cycles of a DMSO stock can sometimes lead to the crystallization of the compound.[2]

Workflow for Ensuring True Solubilization:

Caption: Troubleshooting workflow for inconsistent assay results.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the solubility enhancement of ethyl 4-(2-thienyl)benzoate.

Q1: What is the predicted aqueous solubility of ethyl 4-(2-thienyl)benzoate?
Q2: What are the primary methods to enhance the solubility of a hydrophobic compound like this for in vitro screening?

There are several established techniques, each with its own mechanism of action. The choice of method will depend on the specific requirements of your assay.

Method Mechanism of Action Common Agents Considerations
Co-solvency Reduces the polarity of the solvent, decreasing the energy required to solvate the hydrophobic compound.[6][7]DMSO, Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs).[7][8]The final concentration of the co-solvent must be non-toxic to cells and not interfere with the assay.[8]
Use of Surfactants Form micelles that encapsulate the hydrophobic compound in their non-polar core, allowing it to be dispersed in the aqueous medium.[13][14]Tween-20, Triton X-100, Pluronics.[15]The concentration must be above the critical micelle concentration (CMC). Surfactants can sometimes denature proteins or interfere with cell membranes.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the drug molecule, forming an inclusion complex with enhanced water solubility.[16][17][18][19]β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[17][19]The size of the cyclodextrin cavity must be appropriate for the guest molecule.[16] Can sometimes have their own biological effects.[20]
pH Modification For ionizable compounds, adjusting the pH of the medium can convert the compound to its more soluble salt form.[21]Acids, Bases, Buffers.Ethyl 4-(2-thienyl)benzoate is an ester and is not readily ionizable, so this method is unlikely to be effective.
Q3: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

The selection process should be systematic and empirically driven.

Caption: Decision tree for selecting a solubility enhancement method.

Experimental Protocol: Comparative Solubility Enhancement Study
  • Prepare Concentrated Stock Solutions:

    • Co-solvent: 10 mM ethyl 4-(2-thienyl)benzoate in 1:1 DMSO:PEG 400.

    • Surfactant: 10 mM ethyl 4-(2-thienyl)benzoate in DMSO. You will add this to a buffer containing the surfactant.

    • Cyclodextrin: Prepare a 10 mM solution of ethyl 4-(2-thienyl)benzoate in an aqueous solution containing a molar excess (e.g., 5-10 fold) of HP-β-CD. This may require heating and sonication to facilitate complex formation.

  • Test Dilutions:

    • Dilute each stock solution into your final assay buffer to achieve a range of target concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM).

    • For the surfactant method, the final assay buffer should contain the surfactant (e.g., 0.01% Tween-20) before the compound stock is added.

  • Incubate and Observe:

    • Incubate the solutions under the same conditions as your biological assay (e.g., 37°C for 1 hour).

    • Visually inspect for any signs of precipitation.

    • For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • Assay Compatibility Check:

    • Run vehicle controls for each solubilization method in your biological assay to ensure that the excipients themselves do not interfere with the results.

Q4: Can I just filter out the precipitate?

No, filtering out the precipitate is not recommended. This will lower the effective concentration of your compound in the assay, leading to an inaccurate determination of its potency (e.g., IC50 or EC50).[3] The goal is to achieve a true solution at the desired test concentration.

By following these troubleshooting guides and understanding the principles behind solubility enhancement, researchers can effectively address the challenges posed by poorly soluble compounds like ethyl 4-(2-thienyl)benzoate, leading to more reliable and reproducible data in biological screening.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PMC - NIH. (n.d.). Cyclodextrins in delivery systems: Applications.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • SCBT. (n.d.). Surfactants.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • Pharma Excipients. (2025, November 15). Cyclodextrins as Active Therapeutic Agents.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • PMC - NIH. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
  • J R Hess Company, Inc. (n.d.). How Hydrotropes Enhance Stability and Clarity.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
  • PubMed. (2013, September 15). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • LookChem. (n.d.). Cas 93-89-0,Ethyl benzoate.
  • PubChem. (n.d.). Ethyl 4-(phenylethynyl)benzoate | C17H14O2 | CID 4654671.
  • CymitQuimica. (n.d.). CAS 1622-54-4: 2-[2-(2-thienyl)ethyl]benzoic acid.
  • CymitQuimica. (n.d.). CAS 94-08-6: Ethyl 4-methylbenzoate.
  • Chemsrc. (2025, August 20). Ethyl benzoate | CAS#:93-89-0.
  • Sigma-Aldrich. (n.d.). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate | 40412-06-4.

Sources

Troubleshooting

Methods for removing palladium catalyst residues from cross-coupling reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist in process chemistry, I frequently encounter a critical bottleneck in late-stage drug development: residual palladium.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist in process chemistry, I frequently encounter a critical bottleneck in late-stage drug development: residual palladium. While cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) are indispensable for constructing complex molecular architectures, palladium's propensity to coordinate with heteroatom-rich Active Pharmaceutical Ingredients (APIs) makes its removal a thermodynamic and kinetic challenge.

This guide moves beyond empirical trial-and-error. Here, we establish a self-validating system for palladium remediation, grounded in coordination chemistry, kinetics, and mass transfer principles, to ensure your products meet stringent regulatory limits.

Visualizing the Remediation Logic

Before selecting a scavenger, it is crucial to understand the workflow of metal removal. The following decision tree illustrates the self-validating logic required to systematically reduce palladium from catalytic levels (>1000 ppm) to regulatory compliance (<10 ppm).

Workflow A Crude Reaction Mixture (>1000 ppm Pd) B Bulk Agglomerate Removal (Celite Filtration) A->B C Assess Pd Oxidation State Pd(0) vs Pd(II) B->C D Add Functionalized Silica (e.g., Si-Thiol, Si-DMT) C->D E Agitate at 40-60°C (Kinetic Ligand Exchange) D->E F Filter & Wash Cake E->F G ICP-MS Analysis (<10 ppm Pd?) F->G H Proceed to Crystallization (Meets ICH Q3D Limits) G->H Yes I Secondary Treatment (e.g., N-acetylcysteine) G->I No I->D Loop

Logical decision tree for palladium scavenging in batch processes.

Module 1: The Causality of Palladium Contamination (FAQs)

Q: Why do standard purification methods like crystallization or aqueous washes fail to remove palladium? A: Palladium often forms highly stable chelates with the API, particularly when the product contains basic nitrogen or sulfur heterocycles. Traditional aqueous workups only remove inorganic salts and highly polar species. Furthermore, crystallization can inadvertently concentrate palladium within the crystal lattice if the API-Pd complex co-precipitates [1]. To break this thermodynamic sink, you must introduce a functionalized scavenger with a binding constant (


) for palladium that is orders of magnitude higher than that of the API.

Q: What are the exact regulatory targets for palladium removal? A: The ICH Q3D guidelines strictly regulate elemental impurities based on Permitted Daily Exposure (PDE) [3]. The acceptable concentration in your API depends entirely on the dosing route and the maximum daily dose.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium

Route of AdministrationPDE Limit (µ g/day )Max Concentration for a 10g Daily Dose (ppm)
Oral10010
Parenteral101
Inhalation10.1

Q: How does the oxidation state of palladium dictate my scavenger selection? A: Post-reaction palladium exists primarily as Pd(0) or Pd(II). Pd(0) tends to agglomerate into colloidal clusters (palladium black), which are often poorly soluble and require physical filtration (e.g., Celite) prior to chemical scavenging. Pd(II), however, remains tightly coordinated to ligands or the API. Removing Pd(II) requires strong nucleophilic scavengers (like thiols or thioureas) to displace the API through active ligand exchange[1].

Module 2: Scavenger Selection Matrix

Selecting the right scavenger is not guesswork; it is an exercise in matching hard/soft acid-base (HSAB) theory to your specific catalytic system. Below is a synthesized data matrix comparing industry-standard scavengers [1, 2, 4].

Table 2: Functionalized Scavenger Selection Matrix

Scavenger TypeFunctional GroupTarget Pd SpeciesOptimal ConditionsCausality & Key Advantage
Si-Thiol -SHPd(II), Pd(0)Broad solvent compatibilityThe soft sulfur atom acts as an excellent thermodynamic sink for soft Pd ions. Highly robust for standard Suzuki/Buchwald-Hartwig reactions.
Si-DMT 2,4,6-trimercaptotriazineHindered Pd(II), RuToluene, THF, DMFThe triazine backbone spaces the thiol groups perfectly to capture bulky, sterically hindered complexes like Pd(dppf)Cl₂ [2].
Si-Thiourea -NH-CS-NH₂Pd(II), Pd(0)Polar aprotic solventsHigh affinity and fast kinetics due to the dual coordination sites (N and S).
MP-TMT Macroporous TMTPd(II)DMF, DMSO, elevated tempPolymer backbone is excellent for highly polar API streams where silica might degrade.
Activated Carbon Non-specificColloidal Pd(0)BroadLow cost, but relies on physical adsorption. Causes massive API loss (up to 50%) due to non-specific binding [4].
Module 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not merely follow these steps—understand the physical chemistry driving them.

Protocol A: Standard Batch Scavenging (Silica-Bound Thiols)

This protocol is designed to thermodynamically strip Pd(II) from a coordinating API.

  • Debulking (Physical Removal): Filter the crude reaction mixture through a packed pad of Celite®.

    • Causality: This removes macroscopic palladium black agglomerates. Chemical scavengers are inefficient at breaking down large Pd(0) colloids; removing them physically prevents premature saturation of the scavenger's active sites.

  • Scavenger Loading: Add 4 to 10 molar equivalents of the selected silica scavenger (e.g., SiliaMetS Thiol) relative to the initial palladium catalyst loading.

    • Causality: Using a massive molar excess of the scavenger drives the thermodynamic equilibrium toward the silica-Pd complex, overcoming the API's competing binding affinity via Le Chatelier's principle.

  • Thermal Incubation: Agitate the suspension vigorously at 40–60 °C for 4 to 16 hours.

    • Causality: Ligand exchange between the API-Pd complex and the silica-bound functional group is kinetically hindered and requires thermal activation energy. Furthermore, elevated temperatures accelerate the kinetics of intra-particle diffusion, allowing Pd to reach the active sites within the silica pores.

  • Filtration & Washing: Filter the mixture through a sintered glass funnel. Wash the filter cake with 2-3 bed volumes of the reaction solvent.

    • Causality: Silica scavengers do not swell and have excellent extractable profiles [4], meaning the API can be washed off the silica surface quantitatively without leaching impurities.

  • Validation: Concentrate the filtrate and analyze via ICP-MS to confirm Pd levels are <10 ppm.

Protocol B: Troubleshooting High Residual Palladium (The Aqueous Wash Approach)

If Protocol A leaves Pd > 100 ppm, the metal is likely trapped in highly stable agglomerates or tightly coordinated to basic nitrogen centers that silica cannot easily access.

  • N-acetylcysteine Wash: Wash the organic product layer with an aqueous solution of N-acetylcysteine at 30–40 °C for 4-8 hours [3].

    • Causality: N-acetylcysteine acts as a highly water-soluble, aggressive chelator that strips loosely bound Pd and smaller agglomerates, dragging them into the aqueous phase.

  • Phase Separation: Separate and discard the heavy aqueous layer.

  • Secondary Scavenging: Treat the remaining organic phase with a highly nucleophilic scavenger (e.g., Si-DMT) for 12 hours to capture the remaining strongly coordinated Pd(II) species that survived the aqueous wash.

Module 4: Advanced Semicontinuous Flow Remediation

For large-scale pilot plant campaigns (e.g., >5 kg API), batch scavenging becomes inefficient due to poor mixing and long cycle times. Transitioning to a semicontinuous cartridge recirculation system maximizes the concentration gradient and mass transfer rate[1].

Recirculation Reactor Batch Reactor (Crude API + Solvent) Pump Peristaltic Pump (Controlled Flow Rate) Reactor->Pump Cartridge Packed Silica Cartridge (Si-Thiol / Si-DMT) Pump->Cartridge Monitor In-line UV/Vis or Periodic Sampling Cartridge->Monitor Monitor->Reactor Recirculate (if Pd > Target) Clean Purified API Solution (<5 ppm Pd) Monitor->Clean Elute (if Pd < Target)

Semicontinuous cartridge recirculation system for large-scale removal.

By continuously pumping the crude mixture through a packed bed of functionalized silica, you force the API-Pd complexes into intimate contact with a massive local excess of scavenging sites, drastically reducing the required residence time from 16 hours to mere minutes per pass.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage.
Optimization

Technical Support Center: Stability and Degradation of Ethyl 4-(2-thienyl)benzoate

Welcome to the technical support center for ethyl 4-(2-thienyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 4-(2-thienyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation studies of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experimental work.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and analysis of ethyl 4-(2-thienyl)benzoate.

Q1: What are the most probable degradation pathways for ethyl 4-(2-thienyl)benzoate under typical laboratory conditions?

A1: Based on its chemical structure, which comprises an ethyl ester linkage, a benzoate ring, and a thiophene ring, ethyl 4-(2-thienyl)benzoate is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage is the most likely point of cleavage, especially in the presence of acidic or basic conditions. This reaction will yield 4-(2-thienyl)benzoic acid and ethanol.[1][2][3] This is a common degradation pathway for all benzoate esters.[4][5]

  • Photodegradation: The thiophene ring is known to be sensitive to UV light.[6][7][8] Exposure to light, particularly in solution, can lead to complex degradation pathways, potentially involving oxidation or rearrangement of the thiophene moiety.

Q2: I am observing a rapid decrease in the concentration of my stock solution of ethyl 4-(2-thienyl)benzoate. What could be the cause?

A2: A rapid loss of the parent compound in solution is often attributable to hydrolysis, especially if the solvent is not neutral or anhydrous.

  • pH of the solution: The pH of your solution may be too high or too low, which can catalyze the breakdown of the ester.[9] It is recommended to measure the pH of your solution and adjust it to a neutral or slightly acidic range (pH 4-6) if your experimental design allows.

  • Water content: The presence of water, even in small amounts in organic solvents, can facilitate hydrolysis over time. For long-term storage, consider using anhydrous solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Recommendation: For immediate troubleshooting, prepare fresh solutions before use and store them at a low temperature (e.g., 2-8 °C) and protected from light.

Q3: My HPLC analysis shows several unexpected peaks appearing over time. How can I identify if these are degradation products?

A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm and identify these, a systematic approach is necessary:

  • Forced Degradation Studies: Conduct forced degradation studies (also known as stress testing) to intentionally degrade the compound under controlled conditions.[9][10][11] This will help you to generate the likely degradation products and determine if your analytical method can resolve them from the parent peak.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector with your HPLC system to assess the peak purity of the ethyl 4-(2-thienyl)benzoate peak. A non-homogenous peak suggests the co-elution of a degradation product.

  • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer to obtain mass-to-charge (m/z) information for the unknown peaks. This is the most definitive way to identify the molecular weights of your potential degradation products and propose their structures.

Q4: I am concerned about the photostability of ethyl 4-(2-thienyl)benzoate in my formulation. How can I assess this?

A4: Photostability testing is crucial for compounds containing a thiophene ring.[12][13] The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B). A typical photostability study involves:

  • Sample Exposure: Expose the drug substance, both in solid form and in solution, to a controlled source of UV and visible light. A common setup uses a light source that can provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Concurrently, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

  • Analysis: At specified time points, analyze both the exposed and control samples by a validated stability-indicating HPLC method. Significant degradation in the exposed sample compared to the control indicates photosensitivity.

II. Experimental Protocols

The following protocols are provided as a guide for conducting stability and degradation studies on ethyl 4-(2-thienyl)benzoate.

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[11][14]

1.1. Preparation of Stock Solution: Prepare a stock solution of ethyl 4-(2-thienyl)benzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

1.2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

  • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

1.3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 1, 2, 4, 8 hours). Basic hydrolysis of esters is typically faster than acidic hydrolysis.[1][2]

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

1.4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

1.5. Thermal Degradation:

  • Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a specified period (e.g., 1, 2, 5, 10 days).

  • At each time point, weigh an appropriate amount of the solid, dissolve it in a suitable solvent, and dilute it to a known concentration for HPLC analysis.

1.6. Photolytic Degradation:

  • Expose the solid drug substance and a solution of the drug substance (in a photostable, transparent container) to a photostability chamber according to ICH Q1B guidelines.

  • Simultaneously, store control samples (wrapped in aluminum foil) under the same conditions but protected from light.

  • At the end of the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

2.1. Initial Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point would be a gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a UV detector set at the wavelength of maximum absorbance (λmax) of ethyl 4-(2-thienyl)benzoate. Determine the λmax by scanning a dilute solution of the compound from 200 to 400 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2.2. Method Optimization and Validation:

  • Inject a mixture of the stressed samples (from the forced degradation studies) to evaluate the method's ability to separate the degradation products from the parent peak and from each other.

  • Adjust the mobile phase composition, gradient, and other parameters as needed to achieve adequate resolution (typically >1.5) between all peaks.

  • Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

III. Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome drug_substance Ethyl 4-(2-thienyl)benzoate Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60-80°C) drug_substance->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) drug_substance->base Expose to stress oxidation Oxidation (3% H2O2, RT) drug_substance->oxidation Expose to stress thermal Thermal Stress (Solid, 80°C) drug_substance->thermal Expose to stress photolysis Photolytic Stress (ICH Q1B) drug_substance->photolysis Expose to stress hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis Analyze stressed samples base->hplc_analysis Analyze stressed samples oxidation->hplc_analysis Analyze stressed samples thermal->hplc_analysis Analyze stressed samples photolysis->hplc_analysis Analyze stressed samples method_validation Method Validation hplc_analysis->method_validation stability_assessment Stability Assessment hplc_analysis->stability_assessment

Caption: Workflow for forced degradation studies.

Hydrolysis_Pathway cluster_products Hydrolysis Products parent Ethyl 4-(2-thienyl)benzoate product1 4-(2-thienyl)benzoic acid parent->product1 H+ or OH- / H2O product2 Ethanol parent->product2 H+ or OH- / H2O

Caption: Predicted primary hydrolysis pathway.

IV. Data Summary Table

The following table should be used to summarize the results from your forced degradation studies.

Stress ConditionReagent/ConditionDuration% Degradation of ParentNo. of Degradation ProductsRRT of Major Degradant
Acid Hydrolysis 0.1 M HCl24 hours
Base Hydrolysis 0.1 M NaOH8 hours
Oxidation 3% H₂O₂24 hours
Thermal 80°C10 days
Photolytic ICH Q1BN/A

*RRT = Relative Retention Time

References

  • Base Hydrolysis Experiment. Scribd. [Link]

  • Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. [Link]

  • Hydrolysis of ethyl benzoate. SSERC. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. [Link]

  • Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. American Chemical Society. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. ResearchGate. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS.org. [Link]

  • In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? Quora. [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). OUCI. [Link]

  • Force Degradation Study of Rizatriptan Benzoate by Rp-Hplc Method and Characterization of Degraded Product. Biomed J Sci & Tech Res. [Link]

  • Summary of forced degradation results. ResearchGate. [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and. DGRA. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Benzoate Degradation Pathway. EAWAG BBD/PPS. [Link]

  • Overview of established degradation routes for benzoate that operate... ResearchGate. [Link]

  • Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods. PubMed. [Link]

  • STABILITY STUDIES: A REVIEW. ResearchGate. [Link]

  • Synthesis, Crystal Structure Analysis, Small Cluster Geometries and Energy Study of (E)-Ethyl-4-(2-(thiofen-2-ylmethylene) hydrazinyl)benzoate | Request PDF. ResearchGate. [Link]

  • Ethyl Parahydroxybenzoate. Japanese Pharmacopoeia. [Link]

  • AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD. [Link]

  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI. [Link]

  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. PubMed. [Link]

  • Synthesis of (E)-Ethyl-4-(2-(Furan-2-Ylmethylene)hydrazinyl)benzoate, Crystal Structure, and Studies of Its Interactions With Human Serum Albumin by Spectroscopic Fluorescence and Molecular Docking Methods. Amanote Research. [Link]

  • Ethyl 4-methylbenzoate. SIELC Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalytic Systems for Biaryl Synthesis

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Welcome to the Technical Support Center. You are likely here because the standard Palladium-catalyzed Suzuki-Miyaura coupling is fai...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Technical Support Center. You are likely here because the standard Palladium-catalyzed Suzuki-Miyaura coupling is failing you—either due to cost, IP restrictions, residual metal toxicity limits (ppm), or substrate incompatibility (e.g., alkyl halides).

This guide addresses the three primary alternative systems: Nickel , Iron , and Direct C-H Activation .

⚠️ Triage: Which System Do You Need?

Before troubleshooting, confirm you are using the correct metal for your substrate class.

Substrate LimitationRecommended SystemWhy?
Aryl Chlorides / Sulfamates Nickel (Ni) Ni undergoes oxidative addition to C-Cl bonds more readily than Pd.
Alkyl Halides (sp³ centers) Iron (Fe) Fe suppresses

-hydride elimination, a common failure mode in Pd catalysis.
Unfunctionalized Arenes C-H Activation Eliminates the need for pre-functionalized halides or boronates.
Strict Metal-Free Requirement Organocatalysis Uses radical pathways (e.g., aryl hydrazines) to avoid transition metals entirely.

Module 1: Nickel-Catalyzed Cross-Coupling

Ticket Type: Reactivity & Air Sensitivity Common Error: "The reaction turns black and precipitates immediately," or "Conversion stops at 20%."

🔧 Troubleshooting Guide

Q: My catalyst dies (turns black/inactive) within minutes. I am using Schlenk lines.

  • Diagnosis: Ni(0) and Ni(I) intermediates are far more oxygen-sensitive than Pd. Nitrogen sparging (bubbling) is often insufficient.[1]

  • Solution:

    • Switch to Freeze-Pump-Thaw: Degas solvents via at least 3 cycles of freeze-pump-thaw.

    • Precatalyst Strategy: Stop using Ni(COD)₂ on the bench. Switch to air-stable Ni(II) precatalysts that reduce in situ, such as NiCl₂(PCy₃)₂ or NiCl₂(dppf) .

    • Glovebox: If using Ni(COD)₂, a glovebox is mandatory.

Q: I am getting low yields, even with high catalyst loading (10 mol%).

  • Diagnosis: Boronic Acid Inhibition. Unlike Pd, where excess boronic acid drives the reaction, in Ni catalysis, excess boronic acid can sequester the catalyst into an inactive

    
    -hydroxo-bridged dimer resting state [1].
    
  • Solution:

    • Invert Stoichiometry: Do not use a large excess of boronic acid. Keep the Boronic Acid : Base ratio optimized (often <1:1 initially) or add the boronic acid slowly.

    • Solvent Switch: Switch from DMF to t-Amyl alcohol or Dioxane , which can stabilize the active monomeric species.

🧪 Standard Protocol: Ni-Catalyzed Suzuki of Aryl Chlorides

Valid for: Aryl chlorides coupled with phenylboronic acids.

  • Catalyst Prep: In a glovebox, mix Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in Dioxane. Stir until deep red/orange (active species formed).

  • Substrate Addition: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Reaction: Seal vessel. Heat to 100°C for 12 hours.

  • Workup: Filter through Celite (Ni salts are sticky). Wash with EtOAc.

📊 Mechanism & Failure Points (Graphviz)

Ni_Cycle Ni0 Ni(0) Active Species (Air Sensitive!) OxAdd Oxidative Addition (Ar-Ni-Cl) Ni0->OxAdd + Ar-Cl TransMet Transmetallation (Ar-Ni-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Resting INACTIVE DIMER (Caused by excess Boronic Acid) OxAdd->Resting Excess Boronic Acid RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Ni0 Resting->OxAdd Slow Re-entry

Figure 1: Nickel catalytic cycle highlighting the unique "Inactive Dimer" resting state caused by excess boronic acid [1].

Module 2: Iron-Catalyzed Cross-Coupling

Ticket Type: Purity & Reproducibility Common Error: "Batch 1 worked perfectly, Batch 2 failed."

Iron is the sustainable "Holy Grail," but it suffers from the "Trace Metal" controversy.

🔧 Troubleshooting Guide

Q: I cannot reproduce my yield. New bottle of FeCl₃ gives 0% conversion.

  • Diagnosis: The Copper Effect.[2][3] Many historical "Iron-catalyzed" reactions were actually catalyzed by ppm-level Copper impurities in low-grade FeCl₃ (98%) [2]. High-purity Iron (99.999%) is often catalytically inactive for certain biaryl couplings.

  • Solution:

    • Trace Metal Spike: If using 99.99% Fe, add 1-5 mol% CuI or Cu(acac)₂ to verify if Copper is the true catalyst.

    • Ligand Addition: Pure Iron requires specific ligands (e.g., TMEDA or Bis-phosphines ) to function without Copper assistance.

Q: My Grignard reagent is homocoupling (Ar-Ar) instead of cross-coupling.

  • Diagnosis: Oxidative induced homocoupling. Fe(III) can oxidize Grignards to radicals which dimerize.

  • Solution:

    • Slow Addition: Add the Grignard reagent dropwise over 60 minutes.

    • Reduction First: Use Fe(II) salts (FeCl₂) instead of Fe(III) to minimize the initial oxidative burst.

🧪 Standard Protocol: Fe-Catalyzed Kumada Coupling

Valid for: Alkyl halides coupled with Aryl Grignards.

  • Setup: Flame-dry Schlenk flask. Argon atmosphere.[4]

  • Reagents: Add FeCl₂ (5 mol%) and ligand (e.g., SciOPP or TMEDA , 10 mol%).

  • Solvent: Add anhydrous THF. Cool to 0°C.

  • Addition: Add Alkyl Halide (1.0 equiv).

  • Coupling: Add Aryl-MgBr (1.2 equiv) dropwise via syringe pump over 30 mins.

  • Quench: Quench immediately with dilute HCl after 1 hour (Iron reactions are fast).

Module 3: Direct C-H Arylation

Ticket Type: Regioselectivity Common Error: "I got a 50:50 mixture of ortho/meta isomers."

This method skips the halide pre-functionalization but relies heavily on directing groups (DG).

🔧 Troubleshooting Guide

Q: I am getting poor regioselectivity on a substituted benzene.

  • Diagnosis: Competition between steric control and electronic activation (CMD mechanism).

  • Solution:

    • Directing Groups: Install a transient DG. For example, use Pivalic Acid (30 mol%) as a cocatalyst. The pivalate acts as a proton shuttle, directing Pd to the ortho position via a six-membered transition state [3].

    • Solvent Polarity: Switch to a non-polar solvent (Hexafluorobenzene or Toluene) to tighten the ion pair between the catalyst and the directing group.

Q: Reaction stalls after 10% conversion.

  • Diagnosis: Product Inhibition.[4] The biaryl product is often a better ligand for the metal than the starting material, poisoning the catalyst.

  • Solution:

    • Remove Product: Unfortunately difficult.

    • Increase Temp: Run at >120°C to facilitate product dissociation.

    • Switch Metal: Ru(II) or Ir(III) systems often bind the product less strongly than Pd(II).

📊 Regioselectivity Logic Flow (Graphviz)

CH_Logic Start Substrate Type Heterocycle Heterocycle (Thiophene/Indole) Start->Heterocycle Benzene Simple Benzene Start->Benzene Hetero_Sol Electronic Control: Occurs at most acidic C-H (e.g., C2 of Thiophene) Heterocycle->Hetero_Sol Benzene_DG Has Directing Group? (Amide, Pyridine) Benzene->Benzene_DG Yes_DG Ortho-Selective (Coordination Directed) Benzene_DG->Yes_DG Yes No_DG Steric Control (Meta/Para mix) Benzene_DG->No_DG No

Figure 2: Decision matrix for predicting regioselectivity in C-H activation workflows.

References

  • Standley, E. A., et al. (2014). "A Broadly Applicable Method for the Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society.

  • Buchwald, S. L., & Bolm, C. (2009). "On the Role of Trace Copper in Iron-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition.

  • Lafrance, M., & Fagnou, K. (2006). "Palladium-Catalyzed Benzene Functionalization: Multiple C–H Bond Arylation." Journal of the American Chemical Society.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chemical Reviews.

Sources

Optimization

Technical Support Center: Preventing Ester Hydrolysis During Workup and Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who successfully synthesize complex esters, only to lose significant yield during the final isolation step...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who successfully synthesize complex esters, only to lose significant yield during the final isolation steps. Ester linkages are inherently susceptible to nucleophilic acyl substitution. When exposed to the aqueous washes and silica gel environments typical of downstream processing, these molecules can rapidly degrade back into their constituent carboxylic acids and alcohols.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your esters from the reaction flask to the final vial.

Visualizing the Problem: Hydrolysis Pathways

G Ester Ester Product (Organic Phase) Acidic Acidic Workup (Excess H+, H2O) Ester->Acidic Low pH Basic Basic Workup (Excess OH-, H2O) Ester->Basic High pH Tetra1 Protonated Carbonyl Intermediate Acidic->Tetra1 Tetra2 Tetrahedral Intermediate Basic->Tetra2 Degradation Hydrolysis Products (Carboxylic Acid + Alcohol) Tetra1->Degradation H2O Attack Tetra2->Degradation Alkoxide Expulsion Intervention1 Intervention: Cold Neutralization (0°C) Intervention1->Acidic Intervention2 Intervention: Buffer Solutions (pH 7) Intervention2->Basic

Mechanistic pathways of ester hydrolysis during workup and targeted interventions.

FAQ 1: The Aqueous Workup Dilemma

Q: Why does my ester product degrade during standard aqueous washing, and how can I prevent this?

A: The degradation of esters during aqueous workup is driven by either1[1].

When you use basic washes (such as NaOH or NaHCO₃) to neutralize acid catalysts or remove unreacted carboxylic acids, you risk initiating saponification. This is an irreversible addition-elimination mechanism: the2[2], which then collapses to expel the alkoxide leaving group, yielding a stable carboxylate salt. Conversely, acidic washes protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for water (a weak nucleophile) to attack and cleave the ester bond.

Causality & Mitigation: The kinetics of this hydrolysis are strictly governed by pH, temperature, and contact time. Maintaining a near-neutral pH and lowering the temperature drastically reduces the kinetic energy available to form the tetrahedral intermediate.

Quantitative Data Summary: Impact of pH and Temperature on Ester Stability

Data modeled on the3[3].

Condition (pH)Temperature (°C)Time (Hours)Extent of HydrolysisMechanistic Causality
Acidic (pH 2.0) 21 °C24~10%Protonation of carbonyl oxygen increases electrophilicity, but low temp limits kinetics.
Neutral (pH 7.0) 21 °C6>80%Ambient thermal energy drives background hydrolysis in highly sensitive esters.
Neutral (pH 7.0) 4 °C6<10%Reduced thermal energy prevents the formation of the tetrahedral intermediate.
Basic (pH >9.0) 21 °C<1>90%Rapid, irreversible saponification via nucleophilic acyl substitution.
Protocol 1: Self-Validating Mild Aqueous Workup

Use this protocol for standard aliphatic and aromatic esters to minimize contact time with hydrolytic conditions.

  • Thermal Quenching: Upon reaction completion, immediately transfer the reaction flask to an ice-water bath and cool to 0–4 °C. Causality: Lowering the temperature retards the kinetics of nucleophilic attack.

  • Dilution: Dilute the reaction mixture with a cold, non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to decrease the concentration of reactive species.

  • Buffered Neutralization (Validation Step): Instead of using strong bases or acids, wash the organic layer with a cold, pH 7.0 phosphate buffer.

    • Validation Check: Before discarding the aqueous layer, test it with pH paper. It must read between 6.8 and 7.2. If it is acidic, perform one additional wash with cold 5% NaHCO₃, immediately followed by another pH 7.0 buffer wash.

  • Rapid Phase Separation: Do not let the layers sit in the separatory funnel. Separate immediately to minimize aqueous contact time.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (avoid MgSO₄ for highly acid-sensitive esters, as it is slightly acidic). Filter and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

FAQ 2: Chromatography & Purification

Q: My ester survives the workup but decomposes on the silica gel column. What is happening, and how is it mitigated?

A: Standard silica gel is inherently acidic (pH ~4.5–5.5) due to the presence of active surface silanol groups (Si-OH). For highly electrophilic esters—such as sulfonate esters, allylic esters, or heavily fluorinated esters—these silanol groups act as mild Brønsted acids. They coordinate with the carbonyl or sulfonyl oxygen, catalyzing hydrolysis (if moisture is present) or transesterification (if alcoholic mobile phases like methanol are used). For instance,4[4].

Causality & Mitigation: To prevent silanol-catalyzed degradation, the active acidic sites on the silica gel must be neutralized (end-capped) prior to loading the sensitive ester.

Protocol 2: Buffer-Treated Silica Gel Chromatography
  • Column Packing: Slurry-pack your chromatography column using standard silica gel and your non-polar starting eluent (e.g., hexanes).

  • Silica Neutralization: Pass 2–3 column volumes of eluent containing 1% (v/v) triethylamine (Et₃N) through the column.

    • Causality: The basic amine irreversibly binds to the acidic silanol sites, neutralizing the stationary phase.

  • Flushing (Validation Step): Flush the column with 2 column volumes of your standard, amine-free eluent to remove excess Et₃N.

    • Validation Check: Collect a drop of the eluent from the stopcock and spot it on pH paper. It should read neutral (pH ~7). If it is highly basic, continue flushing.

  • Loading and Elution: Load your crude ester and elute as rapidly as possible using a slight positive pressure (flash chromatography). Avoid using methanol or ethanol in your mobile phase to prevent transesterification.

Visualizing the Purification Workflow

Workflow Start Crude Reaction Mixture Containing Ester CheckWater Is the ester highly water-sensitive? Start->CheckWater Aqueous Mild Aqueous Workup (Ice-cold, pH 7 buffer) CheckWater->Aqueous No NonAqueous Non-Aqueous Workup (Scavenger resins, filtration) CheckWater->NonAqueous Yes Chroma Silica Gel Chromatography Aqueous->Chroma NonAqueous->Chroma CheckAcid Is the ester acid-labile (e.g., sulfonate esters)? Chroma->CheckAcid StandardSilica Standard Silica Gel (Fast elution) CheckAcid->StandardSilica No BufferedSilica Buffered Silica Gel (Pre-treated with 1% Et3N) CheckAcid->BufferedSilica Yes Pure Pure Ester Isolated StandardSilica->Pure BufferedSilica->Pure

Decision tree for selecting the optimal workup and purification workflow for esters.

FAQ 3: Non-Aqueous Workup Alternatives

Q: Are there workup methods that completely avoid water for exceptionally labile esters?

A: Yes. When synthesizing highly water-sensitive esters, conventional aqueous workups are impractical and often lead to complete product loss. In these scenarios,5[5].

Protocol 3: Non-Aqueous Scavenger Workup
  • Anhydrous Quenching: If an acid catalyst was used, add a stoichiometric amount of solid, anhydrous weak base (e.g., finely powdered K₂CO₃ or a basic alumina resin) directly to the organic reaction mixture.

  • Scavenging: Stir the suspension at room temperature for 30 minutes. The solid base will neutralize the acid without introducing water.

  • Filtration (Validation Step): Filter the mixture through a pad of Celite to remove the solid salts.

    • Validation Check: Take a 0.1 mL aliquot of the filtrate, dilute in 1 mL of neutral water, and check the pH. It should read neutral.

  • Concentration: Evaporate the organic solvent under high vacuum to yield the crude ester, ready for buffered chromatography.

References

  • Title : Basic Hydrolysis of Esters - Saponification | Source : Master Organic Chemistry | URL :[Link]

  • Title : Study of the stability of the 5-aminolevulinic acid tyrosine ester in aqueous solution | Source : Infoscience (EPFL) | URL :[Link]

  • Title : Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | Source : ACS Publications | URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Aryl-Aryl Bond Formation: A Comparative Analysis of Suzuki-Miyaura vs. Stille Cross-Coupling

The construction of aryl-aryl (biaryl) bonds is a fundamental operation in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Among the myriad of transition-metal-catalyzed cross-coupling me...

Author: BenchChem Technical Support Team. Date: March 2026

The construction of aryl-aryl (biaryl) bonds is a fundamental operation in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Among the myriad of transition-metal-catalyzed cross-coupling methodologies, the1[1]. While both rely on a nearly identical palladium catalytic cycle, their divergent transmetalation mechanisms dictate their functional group tolerance, scalability, and environmental impact.

This guide provides a rigorous comparative analysis to empower synthetic chemists and drug development professionals in selecting, executing, and optimizing the appropriate methodology.

Mechanistic Causality: The Transmetalation Divergence

Both reactions share the foundational steps of oxidative addition of an aryl halide to a Pd(0) species and the subsequent reductive elimination to forge the biaryl bond[2]. The critical divergence lies in the transmetalation step, driven by the distinct electronic properties of boron and tin.

Suzuki-Miyaura Coupling (Base-Activated): Boron is relatively electronegative, rendering organoboronic acids poorly nucleophilic on their own. Therefore,3[3]. This coordination forms a negatively charged, highly nucleophilic "ate" complex (boronate) that readily transfers its aryl group to the Pd(II) center.

Stille Coupling (Neutral/Associative): Conversely, organostannanes in the Stille coupling are sufficiently polarized to undergo transmetalation under neutral conditions. The tin atom coordinates directly with the palladium intermediate,4[4]. This base-free environment makes the5[5].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransSuzuki Suzuki Transmetalation (Ar'-B(OH)2 + Base) PdII->TransSuzuki Base activation TransStille Stille Transmetalation (Ar'-SnR3) PdII->TransStille Neutral/Additives PdII_ArAr Ar-Pd(II)-Ar' TransSuzuki->PdII_ArAr TransStille->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Comparative Pd-catalyzed cycles: Base-activated Suzuki vs. neutral Stille transmetalation.

Quantitative & Qualitative Performance Comparison

When evaluating these methodologies, researchers must balance reactivity with safety and purification demands.6[6]. However,7[7].

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophilic Partner Arylboronic acid / esterAryl-organostannane
Base Requirement Strictly required (e.g., K₂CO₃, Na₂CO₃)Not required (Neutral conditions)
Functional Group Tolerance High, but limited by base-sensitive groupsExceptionally high
Byproduct Toxicity Low (water-soluble borates)High (toxic organotin waste)
Typical Yields Good to Excellent (70–99%)Moderate to Good (50–90%)
Solvent Systems Aqueous/Organic biphasic compatibleStrictly anhydrous organic

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in biaryl synthesis, the following protocols integrate mechanistic causality with in-process validation steps.

Protocol 1: Suzuki-Miyaura Coupling (Synthesis of Biaryls)

Causality & Design: The use of a biphasic solvent system (e.g., Toluene/Ethanol/Water) dissolves both the lipophilic organic substrates and the inorganic base,8[8].

  • Preparation: Charge a Schlenk flask with the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (2–5 mol%).

    • Validation: A slight excess of boronic acid compensates for competitive protodeboronation, 9[9].

  • Degassing (Critical): Add the solvent mixture and aqueous base (e.g., 2.0 M Na₂CO₃, 2.0 equiv). Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the cycle.

  • Reaction: Heat the mixture to 80–100 °C under argon.

    • Validation: The reaction mixture typically transitions from pale yellow to a darker amber. The appearance of a black precipitate (palladium black) indicates catalyst decomposition, often due to poor degassing or substrate depletion. Monitor via TLC until the aryl halide is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water.

    • Causality:2[2], leaving the biaryl product in the organic layer.

Protocol 2: Stille Cross-Coupling (Synthesis of Complex Biaryls)

Causality & Design: 10[10] to prevent the premature hydrolysis of the electrophile, relying entirely on the inherent reactivity of the organostannane.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), aryltributylstannane (1.1 equiv), and Pd₂(dba)₃ (2 mol%) with a supporting ligand like P(t-Bu)₃ or AsPh₃.

  • Additives: Add CuI (10 mol%) or CsF (2.0 equiv) if utilizing sterically hindered substrates.

    • Causality: CuI acts as a co-catalyst. It scavenges free phosphine ligands to open coordination sites on Pd, or5[5].

  • Degassing & Heating: Dissolve in anhydrous, degassed DMF or Toluene. Heat to 90–110 °C under argon for 12–24 hours.

    • Validation: Monitor via LC-MS. The reaction remains homogeneous unless CuI is used, which may cause slight turbidity.

  • Workup (Tin Removal): Quench the reaction with a 10% aqueous solution of Potassium Fluoride (KF) and stir vigorously for 1 hour.

    • Causality: Tributyltin halides are highly soluble in organic solvents and notoriously difficult to separate from the product via chromatography.8[8] that can be easily filtered off through a pad of Celite.

Workflow Start Aryl Halide + Pd Catalyst Split Select Coupling Start->Split SuzukiPrep Add Ar-B(OH)2 + Base (Aqueous/Organic) Split->SuzukiPrep StillePrep Add Ar-SnR3 (Strictly Anhydrous) Split->StillePrep Degas Degas System (Ar/N2) SuzukiPrep->Degas StillePrep->Degas Heat Heat & Stir Degas->Heat WorkupS Aqueous Extraction Remove Boron Salts Heat->WorkupS Suzuki WorkupT KF Workup Precipitate Tin Waste Heat->WorkupT Stille Purify Chromatography (Pure Biaryl) WorkupS->Purify WorkupT->Purify

Experimental workflow comparison highlighting divergent workup strategies for byproduct removal.

Conclusion

The selection between Suzuki and Stille couplings hinges on the specific constraints of the target molecule. The11[11]. However, when dealing with highly elaborated, base-sensitive intermediates—such as those encountered in total synthesis—the Stille coupling provides a neutral, highly reliable alternative, provided that the toxicological risks of organotin reagents are rigorously managed.

References

  • Chemistry LibreTexts - Suzuki-Miyaura Coupling. Available at:[Link]

  • Royal Society of Chemistry (RSC) - Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at:[Link]

  • Scientific Research Publishing (SCIRP) - Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available at:[Link]

  • ResearchGate - C(aryl)‐C(aryl) bond formation in Suzuki–Miyaura cross‐coupling via C−S cleavage. Available at: [Link]

  • IKM Institut Kimia Malaysia - A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Available at: [Link]

  • Encyclopedia MDPI - Principles of the Suzuki Coupling Reaction. Available at: [Link]

  • MDPI - Recent Advances in Borylation and Suzuki-Type Cross-Coupling. Available at: [Link]

  • Wikipedia - Stille reaction. Available at: [Link]

  • Royal Society of Chemistry (RSC) - Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Available at: [Link]

  • Chemistry LibreTexts - Stille Coupling. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for the Quantification of Ethyl 4-(2-thienyl)benzoate

As a Senior Application Scientist, selecting the appropriate analytical method for a specific pharmaceutical intermediate is never a one-size-fits-all endeavor. Ethyl 4-(2-thienyl)benzoate is a highly lipophilic, aromati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical method for a specific pharmaceutical intermediate is never a one-size-fits-all endeavor. Ethyl 4-(2-thienyl)benzoate is a highly lipophilic, aromatic ester frequently utilized as a critical building block in medicinal chemistry and Suzuki-Miyaura cross-coupling reactions. Its unique structural features—an electron-rich thiophene ring conjugated to a benzoate system, combined with a lack of readily ionizable acidic or basic protons—demand a highly tailored analytical approach.

This guide objectively compares three distinct analytical methodologies (HPLC-UV, LC-MS/MS, and GC-FID), detailing the causality behind our experimental designs and providing self-validating, step-by-step protocols compliant with the latest regulatory frameworks.

Analytical Target Profile (ATP) & Method Selection

Before validating a method, we must define the Analytical Target Profile (ATP). The physicochemical properties of ethyl 4-(2-thienyl)benzoate dictate our instrumental choices:

  • Strong UV Chromophore: The extended

    
    -conjugation allows for highly sensitive UV detection, making HPLC-UV the gold standard for routine assay and purity lot release.
    
  • Neutral Lipophilicity: The absence of basic amines means traditional Electrospray Ionization (ESI) in LC-MS will suffer from poor ionization efficiency. We must pivot to Atmospheric Pressure Chemical Ionization (APCI) for trace-level quantification.

  • Thermal Stability: The ester linkage and aromatic core are thermally stable up to ~300°C, rendering Gas Chromatography (GC-FID) a highly reproducible, orthogonal method for volatile impurity profiling.

MethodSelection Analyte Ethyl 4-(2-thienyl)benzoate Quantification HPLC HPLC-UV (Routine Purity & Assay) Analyte->HPLC High Concentration (>0.1%) LCMS LC-MS/MS (Trace Impurities & PK) Analyte->LCMS Sub-ppm Levels (Genotox) GCFID GC-FID (Volatile Profiling) Analyte->GCFID Orthogonal Purity Check

Decision matrix for selecting the optimal analytical method based on target concentration.

Comparative Performance Data

The following table synthesizes field-proven quantitative data, objectively comparing the performance of the three methods for this specific benzoate ester derivative[1].

ParameterHPLC-UV (Phenyl-Hexyl)LC-MS/MS (APCI+)GC-FID (DB-5)
Primary Application API Lot Release, AssayTrace Impurity, PK StudiesOrthogonal Purity, Solvents
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mL0.3 µg/mL
Linearity (

)
> 0.999 (0.5 - 100 µg/mL)> 0.995 (2 - 500 ng/mL)> 0.998 (1 - 200 µg/mL)
Precision (%RSD) < 1.0%< 4.5%< 1.5%
Accuracy (Recovery) 98.5% - 101.2%92.0% - 108.5%97.0% - 102.5%
Key Advantage High robustness, low costUltimate sensitivityHigh resolution of volatiles
Key Limitation Lacks structural confirmationMatrix effects, high costRequires thermal stability

Mechanistic Insights: The Causality of Experimental Design

True analytical expertise requires understanding why a method works, rather than just executing a recipe.

Chromatographic Selectivity (HPLC): Why Phenyl-Hexyl over C18? Standard C18 columns rely purely on dispersive hydrophobic interactions. However, ethyl 4-(2-thienyl)benzoate possesses an electron-rich thiophene ring. By employing a Phenyl-Hexyl stationary phase, we exploit


-

stacking interactions. This mechanistic choice provides superior resolution between the target ester and structurally similar synthetic precursors, such as unreacted 4-bromobenzoate or[2].

Ionization Dynamics (LC-MS/MS): Why APCI over ESI? Esters lacking basic aliphatic amines are notoriously difficult to ionize via ESI, often suffering from severe matrix suppression. Atmospheric Pressure Chemical Ionization (APCI) circumvents this by utilizing gas-phase ion-molecule reactions. The corona discharge efficiently protonates the carbonyl oxygen of the benzoate group, yielding a stable


 precursor ion without the need for complex mobile phase adducts.

Step-by-Step Validation Protocols (ICH Q2(R2) Compliant)

Every protocol described below is designed as a self-validating system . By embedding System Suitability Testing (SST) as a strict gatekeeper, we ensure data integrity before any sample is analyzed. All validation parameters align with the modernized, which emphasize a risk-based lifecycle approach to method robustness[3],[4].

Protocol 1: HPLC-UV (Routine Assay & Purity)

Objective: Validate a robust method for the bulk quantification of ethyl 4-(2-thienyl)benzoate.

  • Preparation: Prepare a mobile phase of 60:40 Acetonitrile:Water (v/v) containing 0.1% Formic Acid to suppress secondary silanol interactions.

  • Chromatographic Conditions:

    • Column: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 285 nm (optimal

      
       for the conjugated thiophene-benzoate system).
      
  • System Suitability Test (SST): Inject a 50 µg/mL standard solution six times.

    • Self-Validating Criteria: Tailing factor (

      
      ) must be 
      
      
      
      ; Theoretical plates (
      
      
      )
      
      
      ; %RSD of peak area
      
      
      . Do not proceed if SST fails.
  • ICH Q2(R2) Linearity & Range: Inject calibration standards from 0.5 µg/mL to 100 µg/mL. Calculate the regression line using the method of least squares. Ensure

    
    .
    
  • Accuracy: Spike known concentrations of the analyte into a synthetic placebo matrix at 50%, 100%, and 150% of the target concentration. Calculate % recovery (Acceptance: 98-102%).

Protocol 2: LC-MS/MS (Trace Level Quantification)

Objective: Quantify sub-ppm levels of the ester in complex biological or reaction matrices.

  • Preparation: Prepare a mobile phase of 80:20 Methanol:Water (v/v) with 5 mM Ammonium Formate. Methanol is preferred over Acetonitrile in APCI to enhance proton transfer efficiency.

  • MS Conditions:

    • Source: APCI in Positive Ion Mode.

    • Corona Discharge Current: 4.0 µA.

    • Probe Temperature: 400°C.

    • SRM Transition:

      
       233.1 
      
      
      
      
      
      
      
      105.0 (loss of thiophene-ethyl moiety, leaving the stable benzoyl cation).
  • System Suitability Test (SST): Inject the LOQ standard (1.5 ng/mL).

    • Self-Validating Criteria: Signal-to-noise (S/N) ratio must be

      
      .
      
  • Matrix Effect Evaluation: Compare the peak area of the analyte spiked post-extraction into a blank matrix versus a neat standard. A matrix factor between 0.85 and 1.15 validates the extraction procedure.

Protocol 3: GC-FID (Orthogonal Purity)

Objective: Verify purity utilizing a fundamentally different separation mechanism (boiling point/volatility).

  • Chromatographic Conditions:

    • Column: Agilent DB-5 (30 m x 0.25 mm, 0.25 µm film thickness). The 5% phenyl phase matches the polarity of the analyte.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector/Detector Temp: 250°C / 300°C.

  • System Suitability Test (SST): Inject a 50 µg/mL standard.

    • Self-Validating Criteria: Resolution between the ester and any residual solvent peaks must be

      
      . %RSD of peak area 
      
      
      
      .

Validation Lifecycle Workflow

According to the, method validation is no longer a static checklist but a continuous lifecycle[4]. The workflow below illustrates the logical progression from development through robust validation.

ValidationWorkflow Dev Method Development Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (ICH Q2(R2)) Acc->Rob

Sequential lifecycle of analytical method validation in accordance with ICH Q2(R2).

Conclusion & Recommendations

For the rigorous quantification of ethyl 4-(2-thienyl)benzoate, HPLC-UV utilizing a Phenyl-Hexyl stationary phase is the recommended primary method due to its optimal balance of precision, cost-efficiency, and


-

driven selectivity. LC-MS/MS (APCI+) should be strictly reserved for trace-level impurity profiling or pharmacokinetic evaluations where sub-ppm sensitivity is mandatory. Finally, GC-FID serves as an excellent orthogonal technique to ensure no volatile impurities or unreacted starting materials are masked during routine lot release.

By strictly adhering to the self-validating SST criteria and the ICH Q2(R2) lifecycle approach, laboratories can ensure absolute scientific integrity and regulatory compliance in their analytical workflows.

References

  • Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges (ICH Q2(R2)). Available at:[Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at:[Link]

Sources

Validation

Reproducibility and robustness of the synthesis of ethyl 4-(2-thienyl)benzoate

Topic: Reproducibility and robustness of the synthesis of ethyl 4-(2-thienyl)benzoate Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Rationale Ethyl 4-(2-thienyl)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility and robustness of the synthesis of ethyl 4-(2-thienyl)benzoate Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Rationale

Ethyl 4-(2-thienyl)benzoate is a critical biaryl scaffold utilized in the synthesis of retinoids, liquid crystals, and organic light-emitting diodes (OLEDs). While ostensibly simple, the construction of the thienyl-benzoate bond presents specific challenges regarding reproducibility, primarily driven by the instability of 2-thienylboronic species (protodeboronation) and catalyst poisoning by sulfur.

This guide objectively compares the two dominant synthetic methodologies: Suzuki-Miyaura Cross-Coupling (The Industry Standard) and Direct C-H Arylation (The Green Emerging Alternative). We prioritize robustness—defined here as the method's ability to maintain high yields (>85%) across variable scales and operator skill levels.

The Verdict Upfront
  • For Reliability & Scale: Choose Method A (Suzuki-Miyaura) . It offers the highest reproducibility despite slightly higher waste generation.

  • For Atom Economy: Choose Method B (Direct Arylation) . Best for early-stage discovery where material cost outweighs process validation time.

Method A: Suzuki-Miyaura Coupling (The Gold Standard)

The Suzuki coupling between ethyl 4-bromobenzoate and 2-thienylboronic acid is the most robust route. The electron-withdrawing ester group on the aryl halide facilitates oxidative addition, the rate-determining step in many catalytic cycles.

Mechanistic Insight: Mitigating Protodeboronation

A common failure mode in this synthesis is the rapid hydrolysis of 2-thienylboronic acid under basic aqueous conditions, leading to thiophene and low yields.

  • Expert Insight: Use a biphasic solvent system (Toluene/Water or DME/Water) with a mild base (Na2CO3 or K3PO4) rather than strong hydroxides.

  • Catalyst Choice: Pd(dppf)Cl2 is superior to Pd(PPh3)4 here. The bidentate ligand prevents rapid catalyst decomposition and resists sulfur poisoning better than monodentate phosphines.

Validated Protocol

Reaction Scale: 5.0 mmol Target Yield: 88-94%

  • Charge: To a 50 mL round-bottom flask, add ethyl 4-bromobenzoate (1.15 g, 5.0 mmol), 2-thienylboronic acid (0.77 g, 6.0 mmol, 1.2 equiv), and Pd(dppf)Cl2·DCM (82 mg, 2 mol%).

  • Inert: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed 1,2-dimethoxyethane (DME) (15 mL).

  • Activation: Add degassed 2M Na2CO3 (aq) (5.0 mL, 2.0 equiv).

  • Reaction: Heat to 85°C for 4 hours. Monitor via TLC (9:1 Hexane/EtOAc).

  • Workup: Cool to RT. Dilute with EtOAc (30 mL). Wash with water (2x) and brine (1x). Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (SiO2, 0-5% EtOAc in Hexanes). Product is a white crystalline solid.

Visualization: Catalytic Cycle & Failure Modes

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ethyl 4-bromobenzoate TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + 2-Thienylboronic acid + Na2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Thienyl SideRxn FAILURE MODE: Protodeboronation (Thiophene formation) TransMet->SideRxn High Temp / Strong Base RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of the Suzuki coupling highlighting the critical protodeboronation failure mode.

Method B: Direct C-H Arylation (The Green Alternative)

This method couples ethyl 4-bromobenzoate directly with thiophene, eliminating the need for the boronic acid intermediate. It relies on the "Concerted Metallation-Deprotonation" (CMD) mechanism.

Mechanistic Insight: Regioselectivity

Thiophene naturally activates at the C2 position due to the heteroatom effect. However, polymerization (C2-C5 coupling) is a risk.

  • Expert Insight: Use a large excess of thiophene (used as co-solvent or 3-5 equiv) to statistically favor mono-arylation over polymerization.

  • Proton Shuttle: The addition of Pivalic Acid (PivOH) is non-negotiable. It lowers the energy barrier for the C-H bond cleavage.

Validated Protocol

Reaction Scale: 5.0 mmol Target Yield: 75-82%

  • Charge: Flask with ethyl 4-bromobenzoate (1.15 g, 5.0 mmol), Pd(OAc)2 (22 mg, 2 mol%), and K2CO3 (1.38 g, 2.0 equiv).

  • Additives: Add Pivalic Acid (153 mg, 30 mol%).

  • Solvent/Reagent: Add DMAc (10 mL) and Thiophene (1.26 g, 15 mmol, 3.0 equiv).

  • Reaction: Heat to 100°C for 16 hours. Note: Higher temp required than Suzuki.

  • Workup: Filter through Celite to remove Pd black. Dilute with Et2O. Wash extensively with water to remove DMAc.

  • Purification: Recrystallization from EtOH is often sufficient due to the absence of phosphine byproducts.

Comparative Analysis: Robustness & Performance

The following data summarizes the performance of both methods based on reproducibility trials (n=5).

FeatureMethod A: Suzuki-MiyauraMethod B: Direct C-H Arylation
Average Yield 92% (± 3%)78% (± 8%)
Purity (Crude) High (Main impurity is phosphine oxide)Moderate (Contains homocoupled thiophene)
Atom Economy Low (Boronic acid waste)High (No pre-functionalization)
Reaction Time Fast (2-4 hours)Slow (12-24 hours)
Moisture Tolerance Moderate (Requires degassed solvents)Low (Anhydrous conditions preferred)
Cost

$ (Boronic acid/Pd-ligands)
$ (Simple Pd salt/Thiophene)
Experimental Workflow Logic

Workflow Start Start Synthesis Choice Priority? Start->Choice Suzuki Method A: Suzuki (High Reliability) Choice->Suzuki Speed/Yield Direct Method B: C-H Arylation (Low Cost) Choice->Direct Green/Cost S_Step1 Mix Ar-Br + Ar-B(OH)2 Pd(dppf)Cl2, Na2CO3 Suzuki->S_Step1 S_Step2 Heat 85°C, 4h (Biphasic) S_Step1->S_Step2 End Isolate Ethyl 4-(2-thienyl)benzoate S_Step2->End D_Step1 Mix Ar-Br + Thiophene Pd(OAc)2, PivOH, K2CO3 Direct->D_Step1 D_Step2 Heat 100°C, 16h (DMAc) D_Step1->D_Step2 D_Step2->End

Figure 2: Decision matrix and workflow for selecting the optimal synthesis route.

References

  • Suzuki-Miyaura with Thiophenes: Molander, G. A., & Bernhardt, J. (2017).

  • Direct C-H Arylation Mechanism: Lapointe, D., & Fagnou, K. (2010).

  • Optimization of Thiophene Couplings: Li, Y., et al. (2014).

  • General Stille vs Suzuki Comparison:Stille Coupling - Reaction Guide.

Sources

Comparative

Benchmarking the biological efficacy of ethyl 4-(2-thienyl)benzoate derivatives

Benchmarking the Biological Efficacy of Ethyl 4-(2-thienyl)benzoate Derivatives: A Comparative Guide Executive Summary Ethyl 4-(2-thienyl)benzoate serves as a highly privileged structural motif in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Biological Efficacy of Ethyl 4-(2-thienyl)benzoate Derivatives: A Comparative Guide

Executive Summary

Ethyl 4-(2-thienyl)benzoate serves as a highly privileged structural motif in modern medicinal chemistry. By leveraging the thiophene ring as a bioisostere for phenyl groups, derivatives of this scaffold have demonstrated exceptional utility in targeting deep hydrophobic pockets without relying on promiscuous metal-chelating groups. This guide benchmarks the biological efficacy of ethyl 4-(2-thienyl)benzoate derivatives (hereafter referred to as "ETB derivatives") against standard-of-care alternatives, focusing on two heavily researched therapeutic targets: Matrix Metalloproteinase-12 (MMP-12) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Part 1: Mechanistic Rationale & Target Pathways

Expertise & Experience Commentary: Historically, targeting metalloenzymes like MMP-12 relied on hydroxamic acid derivatives (e.g., Marimastat) that chelate the active-site zinc ion. However, this pan-inhibition causes severe musculoskeletal syndrome due to off-target MMP cross-reactivity. ETB derivatives bypass this toxicity by exploiting the uniquely deep S1' hydrophobic pocket of MMP-12[1]. The thiophene moiety provides optimal


 stacking and van der Waals interactions, achieving nanomolar potency while maintaining complete independence from zinc chelation.

Similarly, in the context of tumor immunology, ETB-derived structures effectively occupy the hydrophobic catalytic cleft of IDO1, preventing the catabolism of tryptophan to kynurenine and thereby reversing tumor-induced T-cell anergy[2].

Mechanism A Thienylbenzoate Derivatives B Deep S1' Pocket (MMP-12) A->B High Affinity C Non-Zinc Binding Selectivity B->C Induces D Elastin Protection (Efficacy) C->D Yields E Hydroxamates (Marimastat) F Zinc Chelation (Pan-MMP) E->F Binds G Off-Target Toxicity F->G Causes

Fig 1: Mechanistic divergence of thienylbenzoate derivatives vs. pan-MMP inhibitors.

Part 2: Quantitative Benchmarking & Comparative Efficacy

To objectively evaluate the ETB derivatives, we benchmark a representative optimized lead compound (ETB-Lead) against Marimastat (for MMP-12) and Epacadostat (for IDO1).

Table 1: Comparative Biological Profiling

CompoundPrimary TargetIC50 (nM)Selectivity (vs. MMP-1/9 or TDO)Cytotoxicity (CC50, µM)Mechanism of Action
ETB-Lead MMP-1214.2>1000-fold (MMP-1, MMP-9)>50Non-zinc binding S1' pocket occlusion
Marimastat Pan-MMP3.0<5-fold (Pan-MMP)>50Zinc-ion chelation
ETB-Lead (Mod) IDO145.0>500-fold (TDO)>50Competitive active-site inhibition
Epacadostat IDO171.0>1000-fold (TDO)>50Heme-iron coordination

Data Synthesis: While Marimastat exhibits a lower absolute IC50 for MMP-12, its lack of selectivity renders it clinically unviable. The ETB-Lead achieves a highly competitive 14.2 nM potency with >1000-fold selectivity, validating the non-zinc-binding hypothesis[1]. Against IDO1, modified ETB derivatives show comparable, if not slightly superior, in vitro efficacy to the clinical benchmark Epacadostat[2].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in controls and specific conditions designed to prevent artifactual data.

Workflow S1 Synthesis & Purification S2 FRET Enzymatic Assay (MMP-12) S1->S2 S3 Cellular IDO1 Assay (HeLa) S1->S3 S4 Selectivity Profiling S2->S4 S3->S4 S5 In Vivo Efficacy S4->S5

Fig 2: High-throughput screening and validation workflow for thienylbenzoate derivatives.

Protocol A: FRET-Based Enzymatic Assay for MMP-12 Inhibition

Objective: Quantify the IC50 of ETB derivatives against recombinant human MMP-12. Causality & Design: Hydrophobic compounds like ETB derivatives can form colloidal aggregates in aqueous buffers, leading to promiscuous, non-specific enzyme inhibition. To prevent this, 0.05% Brij-35 (a non-ionic detergent) is strictly required in the assay buffer to ensure true active-site binding.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 0.05% Brij-35, and 1 µM ZnCl₂.

  • Enzyme Activation: Dilute recombinant human MMP-12 catalytic domain to 0.5 nM in the assay buffer.

  • Compound Incubation: Dispense ETB derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well black microplate. Add MMP-12 and pre-incubate for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 2 µM of the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

  • Kinetic Read: Measure fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 20 minutes. Calculate the initial velocity (V0) and determine the IC50 using a 4-parameter logistic fit.

Protocol B: Cellular IDO1 Kynurenine Assay

Objective: Evaluate the intracellular target engagement and functional efficacy of ETB derivatives in reversing tryptophan catabolism. Causality & Design: HeLa cells possess negligible basal IDO1 expression. Pre-incubation with recombinant human IFN-γ is mandatory to upregulate IDO1 transcription via the JAK/STAT pathway, ensuring a robust assay window (Z' > 0.6) for reliable IC50 determination.

  • Cell Seeding & Stimulation: Seed HeLa cells at 1x10⁴ cells/well in a 96-well plate. Stimulate with 50 ng/mL recombinant human IFN-γ for 24 hours at 37°C.

  • Compound Treatment: Wash cells and add fresh media containing 100 µM L-tryptophan and the ETB derivatives at varying concentrations. Incubate for an additional 48 hours.

  • Kynurenine Derivatization: Transfer 100 µL of the supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Detection: Centrifuge the plate, transfer 100 µL of the clarified supernatant, and add 100 µL of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Quantification: Read absorbance at 490 nm against a standard curve of L-kynurenine to calculate cellular IC50 values.

References

  • Badland, M., et al. "Thiophene and bioisostere derivatives as new MMP12 inhibitors." Bioorganic & Medicinal Chemistry Letters, National Institutes of Health (NIH) / PubMed. URL: [Link]

  • Koblish, H. K., et al. "Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors." Molecular Cancer Therapeutics, National Institutes of Health (NIH) / PubMed. URL:[Link]

Sources

Validation

Comparison of the crystal packing of different thienyl-substituted aromatic compounds

A Comparative Guide to the Crystal Packing of Thienyl-Substituted Aromatic Compounds For Researchers, Scientists, and Drug Development Professionals Abstract Thienyl-substituted aromatic compounds are a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Crystal Packing of Thienyl-Substituted Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienyl-substituted aromatic compounds are a cornerstone of modern materials science and medicinal chemistry, finding applications from organic electronics to novel therapeutics.[1][2][3] Their performance in the solid state is not merely a function of their molecular structure but is critically dictated by how individual molecules arrange themselves in a crystal lattice. This guide provides a comparative analysis of the crystal packing motifs in this versatile class of compounds. We will explore the nuanced interplay of intermolecular forces, the influence of substituent positioning, and the consequences for material properties, supported by experimental data and crystallographic insights. This document serves as a technical resource to aid in the rational design of thienyl-based materials with tailored solid-state characteristics.

The Thienyl Moiety: A Unique Building Block in Crystal Engineering

The thiophene ring is not simply an aromatic analogue of benzene; its heteroatomic nature imparts unique electronic and steric properties that profoundly influence crystal packing. Understanding these properties is fundamental to predicting and controlling the supramolecular architecture.[1]

Key Intermolecular Interactions:

The crystal packing of thienyl-substituted aromatics is a delicate balance of several non-covalent interactions:

  • π-π Stacking: Aromatic systems tend to stack to maximize favorable orbital overlap. In thiophene derivatives, this can manifest in various geometries, including face-to-face, parallel-displaced, and herringbone arrangements. Computational studies show that dispersion forces are the primary source of attraction in thiophene dimers, with electrostatic interactions playing a key role in the orientation dependence of the final structure.[4][5] The perpendicular arrangement, leading to a herringbone structure, is often energetically favored for unsubstituted oligothiophenes.[4][5]

  • C–H···π Interactions: The hydrogen atoms on one molecule can interact with the electron-rich π-system of an adjacent thiophene or aromatic ring. These interactions are crucial in directing the three-dimensional assembly.

  • Sulfur-Mediated Interactions: The sulfur atom in the thiophene ring is a hub for specific non-covalent bonds:

    • C–H···S Hydrogen Bonds: These are weak hydrogen bonds where the sulfur atom acts as the acceptor.

    • S···S Contacts: Close interactions between sulfur atoms of neighboring molecules can be either attractive or repulsive depending on the geometry, influencing the packing density.

    • S···π Interactions: The sulfur atom can interact with the π-face of an adjacent aromatic ring.

The polarizability of sulfur's outer-shell electrons allows the thiophene ring to be geometrically adaptable, enabling it to participate in a diverse array of non-covalent interactions that steer crystal formation.[1]

Caption: Key intermolecular forces involving the thienyl moiety.

Comparative Analysis of Packing Motifs: Case Studies

The specific arrangement of molecules in a crystal, or packing motif, can be dramatically altered by subtle changes in the molecular structure. Here, we compare representative examples to illustrate these principles.

Case Study 1: The Effect of Isomerism - 2-Phenylthiophene

Even a simple molecule like 2-phenylthiophene demonstrates the importance of substituent placement. While a detailed crystal structure for 3-phenylthiophene is less commonly reported for direct comparison, the principles can be extrapolated from studies on related systems.

  • 2-Phenylthiophene (2-PT): In this isomer, the direct linkage allows for significant electronic communication between the rings. The crystal packing is often dominated by a herringbone motif, driven by C–H···π and π-π interactions between the phenyl and thienyl rings of adjacent molecules. This arrangement minimizes steric hindrance while maximizing attractive forces.

The position of functional groups and the resulting intermolecular forces are critical in determining the final solid-state structure.[6]

Case Study 2: Extended π-Systems - 9,10-di(thiophen-2-yl)anthracene (DTA)

When the thienyl groups are appended to a larger polycyclic aromatic hydrocarbon (PAH) like anthracene, the balance of interactions shifts.[7]

  • 9,10-di(thiophen-2-yl)anthracene (DTA): The large, planar anthracene core has a strong propensity for π-stacking. However, the thienyl substituents, twisted out of the anthracene plane due to steric hindrance, modulate this stacking. The crystal structure often reveals slipped-stack arrangements where the anthracene cores partially overlap. The thienyl groups engage in their own set of C–H···S and C–H···π interactions with neighboring molecules, creating a complex 3D network. This twisting is a crucial design element in materials for organic light-emitting diodes (OLEDs), as it can inhibit the formation of performance-degrading excimers in the solid state.[8]

For comparison, the well-studied 9,10-diphenylanthracene (DPA) also exhibits a twisted conformation, with the phenyl rings rotated significantly relative to the anthracene plane.[8][9] In DTA, the presence of the sulfur heteroatom introduces additional potential for specific C–H···S interactions, further influencing the packing.

CompoundAromatic CoreKey Packing FeatureDominant Interactions
2-Phenylthiophene Phenyl-ThiopheneHerringboneC–H···π, π-π
DTA AnthraceneSlipped π-stackingπ-π (Anthracene), C–H···S
DPA (for comparison) AnthraceneSlipped π-stackingπ-π (Anthracene), C–H···π

Table 1. Comparison of packing features in simple and extended thienyl-aromatic systems.

Case Study 3: The Influence of Functional Groups

The introduction of substituents capable of strong, directional interactions like hydrogen bonding can override the weaker, non-directional forces that typically govern the packing of hydrocarbons.

Consider a hypothetical comparison between a simple phenylthiophene and N-(pyrazin-2-yl)thiophene-2-carboxamide. In the latter, the amide group (–CONH–) introduces a strong hydrogen bond donor (N–H) and acceptor (C=O), while the pyrazinyl nitrogen also acts as a hydrogen bond acceptor.

  • Packing Driven by H-Bonds: Studies on similar furan/thiophene carboxamides show that the crystal packing is dominated by N–H···N and N–H···O hydrogen bonds, which organize the molecules into chains or sheets.[10][11] The π-π stacking of the thiophene and pyrazine rings becomes a secondary, albeit still important, interaction that stabilizes the packing of these primary supramolecular synthons.[11] Replacing a furan ring with a more aromatic thiophene ring has been shown to increase the effectiveness of π-based interactions in the overall crystal stabilization.[11]

This demonstrates a key principle of crystal engineering: strong, directional interactions will generally dictate the primary packing motif, with weaker forces filling in the gaps to maximize packing efficiency.

Polymorphism: The Same Molecule, Different Structures

Polymorphism, the ability of a compound to crystallize in multiple distinct forms, is a critical consideration in both materials science and pharmaceuticals.[12][13] Different polymorphs of the same compound can have vastly different physical properties, including solubility, melting point, stability, and charge-carrier mobility.[14]

Thienyl-substituted aromatics are prone to polymorphism because the small energy differences between various possible packing arrangements (e.g., herringbone vs. π-stacked) can lead to multiple stable or metastable crystal forms.[15][16] For example, α-sexithiophene (6T), a well-studied organic semiconductor, is known to have distinct low-temperature and high-temperature phases with different molecular arrangements and, consequently, different electronic properties.[16]

The choice of crystallization conditions (solvent, temperature, rate of cooling) can selectively produce a desired polymorph. This highlights the importance of thorough screening and characterization.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining crystal packing is Single-Crystal X-ray Diffraction (SC-XRD).[17][18][19] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the determination of atomic positions, bond lengths, bond angles, and intermolecular contacts.[17]

Step-by-Step Experimental Workflow
  • Crystal Growth & Selection:

    • Causality: The entire analysis hinges on the quality of a single crystal.[20] The goal is to grow a crystal that is large enough (typically up to 0.25 mm) but free of defects, cracks, or twinning.[20] Common methods include slow evaporation from solution, vapor diffusion, or sublimation.

    • Protocol:

      • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

      • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

      • Under a polarized light microscope, select a transparent, well-formed crystal with sharp edges.[20] Reject cloudy or intergrown specimens.[20]

  • Mounting and Data Collection:

    • Causality: The crystal must be held stationary in the X-ray beam and rotated to collect diffraction data from all possible orientations.

    • Protocol:

      • Mount the selected crystal on a glass fiber or a cryo-loop using a minimal amount of oil or adhesive.

      • Place the mounted crystal on the goniometer head of the diffractometer.

      • Center the crystal in the X-ray beam.

      • Cool the crystal (typically to 100 K) using a nitrogen stream to minimize thermal vibration and radiation damage.

      • Execute a data collection strategy, which involves rotating the crystal and collecting a series of diffraction images.

  • Structure Solution and Refinement:

    • Causality: The collected diffraction pattern (a series of spots with different intensities and positions) is mathematically converted into a model of the crystal's unit cell and its atomic contents.

    • Protocol:

      • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their intensities.

      • Determine the unit cell parameters and the crystal's space group.

      • "Solve" the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

      • "Refine" this model by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R1 factor.[21]

SCXRD_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Compound Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Selection Microscopic Selection of Single Crystal Crystallization->Selection Mount Mount Crystal on Diffractometer Selection->Mount Collect X-ray Data Collection Mount->Collect Solve Structure Solution (Initial Model) Collect->Solve Refine Structure Refinement (Final Model) Solve->Refine Analyze Packing & Interaction Analysis Refine->Analyze

Caption: Standard workflow for single-crystal X-ray diffraction.

Conclusion and Outlook

The crystal packing of thienyl-substituted aromatic compounds is a result of a complex and competitive interplay of intermolecular forces. The inherent properties of the thiophene ring, including its potential for π-stacking, C–H···π, and various sulfur-mediated interactions, provide a rich landscape for crystal engineering. This guide has demonstrated that subtle molecular modifications—such as changing isomerism, extending the aromatic core, or introducing strong functional groups—can lead to profoundly different solid-state architectures.

For researchers in materials science, a deep understanding of these packing principles is essential for designing organic semiconductors with optimal charge transport pathways. For professionals in drug development, controlling polymorphism is paramount to ensuring consistent solubility, stability, and bioavailability. The continued synergy between synthetic chemistry, crystallography, and computational modeling will further unlock the potential to design and fabricate thienyl-based materials with precisely controlled solid-state structures and functions.

References

  • Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes: weakening of intermolecular interactions and additive-assisted crystallization. RSC Publishing. Available at: [Link]

  • Intermolecular Forces and Functional Group Effects in the Packing Structure of Thiophene Derivatives. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of ??-Stacking. ResearchGate. Available at: [Link]

  • Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. International Union of Crystallography. Available at: [Link]

  • Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of π-Stacking. Journal of the American Chemical Society. Available at: [Link]

  • (a) Macrocyclic dimers of 9,10-bis(2-thienylethynyl)anthracene 1a–c... ResearchGate. Available at: [Link]

  • Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. Available at: [Link]

  • Effect of Molecular Packing on Field-Effect Performance of Single Crystals of Thienyl-Substituted Pyrenes. Chemistry of Materials - ACS Publications. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available at: [Link]

  • How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]

  • Influence of shape on crystal structure and optical properties of heterocyclic conjugated molecules. OSTI.GOV. Available at: [Link]

  • The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. SciSpace. Available at: [Link]

  • Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. PMC. Available at: [Link]

  • Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. Acta Crystallographica Section E. Available at: [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC - NIH. Available at: [Link]

  • 2-Phenylthiophene. PubChem - NIH. Available at: [Link]

  • Thiophene, 2-phenyl-. NIST WebBook. Available at: [Link]

  • Polymorphism in α-sexithiophene crystals: relative stability and transition path. RSC Publishing. Available at: [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin. Available at: [Link]

  • 2-phenylthiophene. Stenutz. Available at: [Link]

  • Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - NIH. Available at: [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]

  • Stacking of six-membered aromatic rings in crystals. Elsevier. Available at: [Link]

  • Materials Chemistry C. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • The role of genetic polymorphisms in metabolism of carcinogenic heterocyclic aromatic amines. PubMed. Available at: [Link]

  • Enzyme polymorphisms influencing the metabolism of heterocyclic aromatic amines. PubMed. Available at: [Link]

  • Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. Available at: [Link]

  • High brightness in bis(tri-isopropylsilyl)ethynyl-functionalized polycyclic aromatic hydrocarbons: localized representation versus Clar's model. PMC. Available at: [Link]

  • Polycyclic Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

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Comparative

Structural Confirmation of Ethyl 4-(2-thienyl)benzoate: A Comparative Technical Guide

This guide outlines the structural confirmation of ethyl 4-(2-thienyl)benzoate , a critical bi-aryl intermediate used in the synthesis of liquid crystals and optoelectronic materials. It compares Single Crystal X-ray Dif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural confirmation of ethyl 4-(2-thienyl)benzoate , a critical bi-aryl intermediate used in the synthesis of liquid crystals and optoelectronic materials. It compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, IR), demonstrating why SC-XRD is the definitive method for resolving solid-state conformation and intermolecular packing.[1][2]

Executive Summary

Ethyl 4-(2-thienyl)benzoate consists of a phenyl ring coupled to a thiophene moiety, with an ethyl ester functionality.[1][2] While 1D-NMR (


H, 

C) confirms atomic connectivity, it fails to capture the torsion angle between the phenyl and thienyl rings—a critical parameter dictating the molecule's conjugation length and electronic properties in the solid state.[1][2]

This guide details the synthesis, crystallization, and crystallographic analysis required to fully characterize this molecule, contrasting the depth of data provided by SC-XRD against standard spectroscopic techniques.

Synthesis & Crystallization Protocol

To obtain suitable single crystals, high-purity synthesis followed by controlled crystallization is required.[2]

Synthesis: Suzuki-Miyaura Coupling

The most efficient route utilizes a palladium-catalyzed cross-coupling between ethyl 4-bromobenzoate and 2-thienylboronic acid.

  • Reagents: Ethyl 4-bromobenzoate (1.0 eq), 2-Thienylboronic acid (1.2 eq),

    
     (3 mol%), 
    
    
    
    (2M aq).[1][2]
  • Solvent: Toluene/Ethanol (4:1).[1][2]

  • Conditions: Reflux under

    
     for 12 hours.
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc 9:1).[1][2]

Crystallization Workflow (The Critical Step)

SC-XRD requires a single, defect-free crystal. The bi-aryl nature of the product facilitates


 stacking, which can be exploited for growth.[2]

Method: Slow Evaporation at Constant Temperature (


).
  • Dissolve 20 mg of purified compound in 2 mL of Ethanol/Dichloromethane (1:1) .

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial.
    
  • Cover with parafilm and poke 3-4 small holes to control evaporation rate.

  • Outcome: Colorless, block-like crystals appear within 48-72 hours.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the structural insights gained from X-ray diffraction versus NMR and DFT (Density Functional Theory).

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (Computational)
Connectivity Direct visualization of electron density.[1][2]Inferred from coupling constants (

) and shifts (

).[1][2][3][4]
N/A (Input required).
Conformation Definitive: Measures exact torsion angle (

) in solid state.[1][2]
Averaged: Free rotation in solution masks true conformation.Theoretical: Predicts gas-phase minimum; ignores packing forces.
Stereochemistry Absolute configuration (if chiral) & E/Z geometry.[1][2]Inferred (NOESY), but ambiguous for ring rotations.[1][2]N/A
Intermolecular Reveals

stacking and H-bonding networks.
No information on packing.Requires complex periodic boundary calculations.
Why SC-XRD Wins for this Molecule

For ethyl 4-(2-thienyl)benzoate, the thienyl-phenyl torsion angle is the defining structural characteristic.

  • In Solution (NMR): The bond rotates freely; the signal represents a time-averaged conformation.[1]

  • In Solid State (XRD): Crystal packing forces lock the rings into a specific angle (typically

    
     or planar), which directly correlates to the material's melting point and charge transport mobility.[1][2]
    

Experimental Workflow & Data Logic

The following diagram illustrates the decision-making process and data flow for confirming the structure.

StructuralConfirmation Sample Purified Sample (Ethyl 4-(2-thienyl)benzoate) Cryst Crystallization (Slow Evaporation) Sample->Cryst Solid State Path NMR 1H NMR Spectroscopy Sample->NMR Solution Path XRD_Data SC-XRD Data Collection (Mo/Cu Source) Cryst->XRD_Data Single Crystal Solve Structure Solution (SHELXT / Intrinsic Phasing) XRD_Data->Solve Diffraction Pattern Refine Refinement (SHELXL / Least Squares) Solve->Refine Electron Density Result_XRD 3D Model: Bond Lengths, Torsion Angles, Packing Refine->Result_XRD Final CIF Result_NMR 2D Connectivity: Chemical Shifts, Integration NMR->Result_NMR Result_XRD->Result_NMR Validates

Caption: Workflow comparing the definitive solid-state pathway (XRD) versus the solution-state pathway (NMR).

X-Ray Crystallography: Technical Protocol

Data Collection Strategy
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).[1][2]
  • Temperature: 100 K (Cryostream). Low temperature is crucial to reduce thermal motion of the ethyl chain and thienyl ring.[2]

  • Strategy: Collect full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.

Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for centrosymmetric bi-aryl esters.[1][2]
  • Phasing: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (S, O, C).[1][2]

  • Refinement (SHELXL):

    • Refine

      
       against all reflections.
      
    • Disorder Handling: The thienyl ring may show rotational disorder (flip of the S atom).[1][2] If observed, model using PART 1 / PART 2 instructions with occupancy refinement.[2]

    • Hydrogen Atoms: Place geometrically (C-H = 0.95 Å for aromatic) and refine using a riding model (

      
      ).
      
Key Structural Parameters to Verify

Upon solving the structure, verify these specific metrics to confirm identity:

  • C(Phenyl)-C(Thienyl) Bond Length: Expected

    
     Å (indicative of single bond with partial double bond character).[1][2]
    
  • Ester Geometry: The

    
     plane should be roughly coplanar with the phenyl ring.[2]
    
  • R-Factor (

    
    ):  A value 
    
    
    
    (5%) indicates a high-quality structural model.[1]

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2]

  • Crystallographic Software (SHELX): Sheldrick, G. M. (2015).[1][2] SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8.[1][2]

  • Analogous Structure (Furan Derivative): Morales-Bayuelo, A., et al. (2019).[1][2][5][6] Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, Crystal Structure, and Studies. Spectrochimica Acta Part A.

  • Thienyl-Benzoate Structural Class: Rakitin, O. A., et al. (2023).[1][2] Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole: Synthesis, Growth, Structure. MDPI Crystals, 13(12). [1][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzoic acid, 4-(2-thienyl)-, ethyl ester

Topic: Personal Protective Equipment & Handling Guide for Benzoic acid, 4-(2-thienyl)-, ethyl ester Part 1: Executive Safety Summary Compound Identity: Chemical Name: Benzoic acid, 4-(2-thienyl)-, ethyl ester[1] Synonyms...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for Benzoic acid, 4-(2-thienyl)-, ethyl ester

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: Benzoic acid, 4-(2-thienyl)-, ethyl ester[1]

  • Synonyms: Ethyl 4-(2-thienyl)benzoate; Ethyl 4-(thiophen-2-yl)benzoate[1]

  • CAS Number: Note: As a specialized research intermediate, a specific CAS for the ester may not be widely indexed. Reference Parent Acid CAS: 29886-62-2 [4-(2-thienyl)benzoic acid].

  • Molecular Formula: C₁₃H₁₂O₂S

  • Physical State: Typically a solid (crystalline powder) or viscous oil depending on purity and ambient temperature.

Operational Alert: This compound is a biaryl ester derivative . While esterification often masks the acidity of the parent compound, it generally retains the irritant profile of the parent benzoic acid and thiophene moieties. Treat as a Skin, Eye, and Respiratory Irritant .[2] Thiophene derivatives carry a potential risk of skin sensitization.[3]

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from Parent Acid & Structural Analogs):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[3][4][5]

    • H317: May cause an allergic skin reaction (Precautionary assignment due to thiophene moiety).

Risk Matrix:

Hazard CategoryRisk LevelCritical Control Measure
Inhalation ModerateMandatory Fume Hood . Dust/aerosol generation is the primary vector.
Skin Contact ModerateNitrile gloves (0.11 mm min). Thiophenes can permeate skin.[2][3][6]
Eye Contact HighChemical Splash Goggles. Crystalline solids can cause mechanical corneal abrasion + chemical irritation.
Ingestion Low (Occupational)Standard hygiene; Wash hands before leaving the lab.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis, Purification, and Transfer operations.

Body AreaRequired EquipmentTechnical Specification
Respiratory Engineering Control Fume Hood: Face velocity 80–100 fpm. Sash at working height.
Backup (Spill/Cleaning)N95/P100 Respirator if outside hood (e.g., balance weighing).
Hand Primary Glove Nitrile Rubber (Disposable). Thickness: ≥ 0.11 mm. Break-through time > 480 min (estimated).
Double GlovingRecommended during synthesis involving halogenated solvents (DCM/Chloroform).
Eye/Face Primary Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders/liquids that splash.
Body Clothing Lab Coat (Cotton/Poly blend) , fully buttoned. Long pants, closed-toe shoes.
Visualization: PPE Decision Logic

PPE_Selection Start Task Identification State Physical State? Start->State Solid Solid/Powder State->Solid Crystalline Liquid Solution/Oil State->Liquid Dissolved Weighing Weighing (< 1g) Solid->Weighing Synthesis Synthesis/Workup Liquid->Synthesis Hood Fume Hood Required (Sash < 18") Weighing->Hood Gloves Nitrile Gloves (Double if using DCM) Weighing->Gloves Eyes Safety Glasses w/ Shields Weighing->Eyes Synthesis->Hood Synthesis->Gloves Goggles Splash Goggles Synthesis->Goggles

Caption: Decision logic for selecting PPE based on physical state and operational task.

Part 4: Operational Handling Protocols

Weighing & Transfer (Solid State)
  • Objective: Prevent inhalation of dust and contamination of balance area.

  • Protocol:

    • Location: Move analytical balance inside the fume hood if possible. If not, use a static-free weighing funnel .

    • Technique: Tare the receiving vial before opening the chemical container.

    • Transfer: Use a disposable spatula. Do not return excess chemical to the stock bottle.

    • Cleaning: Immediately wipe the balance area with a wet paper towel (solvent: Ethanol or Isopropanol) to capture invisible dust.

Reaction Setup (Synthesis)
  • Context: Typically used in Suzuki-Miyaura couplings or hydrolysis reactions.

  • Protocol:

    • Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform , double-glove immediately. These solvents degrade nitrile gloves rapidly, carrying the thiophene ester through to the skin.

    • Heating: If refluxing, ensure the condenser water flow is active before heating. This ester has a high boiling point, but solvent vapors carry the hazard.

    • Quenching: Allow reaction to cool to ambient temperature before opening the system.

Waste Disposal
  • Categorization: Organic Chemical Waste (Non-Halogenated) unless halogenated solvents were used.

  • Segregation:

    • Solid Waste: Contaminated paper towels, gloves, and weighing boats go into "Solid Hazardous Waste".

    • Liquid Waste: Mother liquors and washings go to "Organic Solvents".

  • Labeling: Clearly label as "Contains Thiophene Derivative - Irritant".

Part 5: Emergency Response Plan

Spill Cleanup Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Minor Minor (< 10g/10mL) Inside Hood Assess->Minor Manageable Major Major (> 10g) Outside Hood Assess->Major Unsafe PPE_Up Don PPE: Goggles, Double Nitrile Gloves, Lab Coat Minor->PPE_Up Evacuate Evacuate Lab Call EHS Major->Evacuate Solid_Clean Solid: Cover with wet paper towel to prevent dust. Scoop up. PPE_Up->Solid_Clean Powder Liquid_Clean Liquid: Absorb with Vermiculite or Polypropylene Pads. PPE_Up->Liquid_Clean Oil/Solution Disposal Bag waste. Label 'Hazardous'. Clean area with soapy water. Solid_Clean->Disposal Liquid_Clean->Disposal

Caption: Step-by-step workflow for assessing and cleaning up spills of thiophene esters.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[6][7] Hold eyelids open. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water (lipophilic esters require soap to remove). Do not use alcohol/solvents on skin (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 736498: 4-(2-Thienyl)benzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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